Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate
Description
BenchChem offers high-quality Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)9-3-8-4-11-12(18-7-17-11)5-10(8)14-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
SKPINVHJJOQUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCO3 |
Origin of Product |
United States |
chemical structure and properties of ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Architectural and Mechanistic Profiling of Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate in Quinolone Drug Development
Architectural Significance of the Scaffold
In the landscape of antimicrobial drug development, the rational design of topoisomerase inhibitors relies heavily on the functionalization of the quinoline core. Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (and its subsequent N-alkylated derivatives) serves as the critical synthetic intermediate and prodrug scaffold for first-generation quinolone antibiotics, most notably Oxolinic Acid[1].
The structural brilliance of this scaffold lies in two key modifications:
-
The [1,3]Dioxolo (Methylenedioxy) Ring: Fused at the 5- and 6-positions of the quinoline core, this electron-donating moiety increases the overall lipophilicity of the molecule. This modification significantly enhances tissue penetration and cellular uptake across the Gram-negative bacterial outer membrane compared to un-functionalized analogs like nalidixic acid[1].
-
The C7-Ethyl Ester: During synthesis, the carboxylic acid must be protected to prevent premature decarboxylation under extreme thermal conditions. The ethyl ester acts as a robust, lipophilic protecting group that can later be selectively saponified to reveal the active pharmacophore[2].
Physicochemical Profiling
Understanding the physicochemical transition from the base intermediate to the N-alkylated prodrug is essential for predicting pharmacokinetic behavior and planning downstream purification.
Table 1: Comparative Physicochemical Data of the Scaffold and its N-Ethylated Derivative
| Property | Base Scaffold (Core Ester) | N-Ethyl-8-Oxo Derivative (Prodrug/Impurity B) |
| CAS Number | 26893-30-1[3] | 16172-03-5[4] |
| Molecular Formula | C₁₃H₁₁NO₄ | C₁₅H₁₅NO₅ |
| Molecular Weight | 245.23 g/mol | 289.28 g/mol |
| Role in Synthesis | Primary Cyclized Intermediate | Direct Precursor / Prodrug Ester |
| SMILES String | CCOC(=O)c1cc2cc3OCOc3cc2nc1 | CCOC(=O)C1=CN(CC)c2cc3OCOc3cc2C1=O |
Mechanistic Pathway: The Gould-Jacobs Electrocyclization
The construction of the quinoline core is achieved via the Gould-Jacobs reaction , a highly regioselective thermal cyclization[5]. The process begins with the condensation of 3,4-(methylenedioxy)aniline with diethyl ethoxymethylenemalonate (EMME). The elimination of ethanol yields an anilidomethylenemalonic ester intermediate[2].
The critical step is the thermal electrocyclic ring closure. Because the activation energy for this 6-electron cyclization is exceptionally high, the reaction requires temperatures exceeding 240°C[1][5]. To achieve this without degrading the compound, the reaction is refluxed in Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), which provides a stable, high-boiling, inert environment.
Fig 1: Gould-Jacobs synthesis of the ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate scaffold.
Experimental Methodology: N-Ethylation and Saponification
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following workflow details the conversion of the core ester into the active Oxolinic Acid API, explaining the causality behind each reagent choice.
Phase 1: N-Alkylation (Synthesis of the N-Ethyl-8-Oxo Ester)
To generate the active pharmacophore, the quinolone nitrogen must be alkylated.
-
Causality of Reagents: We use Ethyl Iodide (EtI) as the alkylating agent due to iodine's superior leaving-group ability in S_N2 reactions. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to deprotonate the acidic quinolone nitrogen (pKa ~6-7 in its tautomeric form) but weak enough to prevent premature hydrolysis of the C7-ethyl ester. Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the nucleophilic nitrogen unsolvated and highly reactive.
Step-by-Step Protocol:
-
Suspend 1.0 equivalent of ethyl 5,8-dihydro-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in anhydrous DMF (10 mL/g of substrate).
-
Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow for complete deprotonation.
-
Dropwise, add 1.5 equivalents of Ethyl Iodide.
-
Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.
-
System Validation (QC): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the highly fluorescent starting material spot (under 254 nm UV) is entirely replaced by a higher Rf product spot (the N-ethylated ester).
-
Quench the reaction by pouring it into ice water. Filter the resulting precipitate and wash with cold distilled water to remove residual DMF and inorganic salts.
Phase 2: Saponification to Oxolinic Acid
-
Causality of Reagents: The ethyl ester must be hydrolyzed to the free carboxylic acid, which is strictly required for binding to the DNA gyrase target. A 10% aqueous Sodium Hydroxide (NaOH) solution in ethanol provides the hydroxide nucleophile for base-catalyzed ester hydrolysis[1].
Step-by-Step Protocol:
-
Suspend the isolated N-ethyl ester in a 1:1 mixture of Ethanol and 10% aqueous NaOH.
-
Reflux the mixture at 80°C for 2 hours.
-
System Validation (QC): The suspension will turn into a clear solution as the sodium salt of oxolinic acid is highly water-soluble. This visual clearance is a self-validating indicator of successful saponification.
-
Cool the solution to room temperature and carefully adjust the pH to 3.0 - 4.0 using 1M Hydrochloric Acid (HCl).
-
Collect the precipitated Oxolinic Acid via vacuum filtration. Wash with cold water and dry under a vacuum at 60°C.
-
Final Validation: Verify the melting point (expected 314-316 °C with decomposition) to confirm API purity.
Pharmacodynamics: DNA Gyrase Inhibition
The ultimate goal of synthesizing this scaffold is to exploit its interaction with bacterial DNA gyrase (Topoisomerase II). The enzyme is responsible for introducing negative supercoils into circular double-stranded DNA, a process vital for bacterial DNA replication and cell division[6].
The functionalized quinolone—specifically utilizing the N-ethyl group and the free C7-carboxylic acid synthesized in Phase 2—acts as a "topoisomerase poison." It does not merely inhibit the enzyme; it actively binds to the Gyrase A subunit within the gyrase-DNA cleavage complex. This reversible binding stabilizes the cleaved DNA intermediate, physically blocking the religation step[6]. The accumulation of double-stranded DNA breaks rapidly triggers the bacterial SOS response and subsequent cell death.
Fig 2: Mechanism of action targeting bacterial DNA gyrase via the quinolone pharmacophore.
References
-
LookChem. "Oxolinic acid." LookChem. Available at: [Link]
-
Wikipedia. "Gould–Jacobs reaction." Wikipedia. Available at: [Link]
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. appchemical.com [appchemical.com]
- 4. Ethyl 5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (Oxolinic Acid Ethyl Ester) [lgcstandards.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. lookchem.com [lookchem.com]
The Synthesis of Ethyldioxolo[4,5-g]quinoline-7-carboxylate: A Technical Guide
The Synthesis of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2][3][4][5] Among the vast family of quinoline derivatives, ethyl[6][1]dioxolo[4,5-g]quinoline-7-carboxylate stands out as a significant synthetic intermediate. Its unique[6][1]dioxolo (or methylenedioxy) fused ring system, coupled with the reactive carboxylate moiety, makes it a versatile precursor for the development of novel bioactive molecules. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the well-established Gould-Jacobs reaction, and offers detailed experimental protocols for its practical implementation.
Retrosynthetic Analysis and the Gould-Jacobs Reaction
A logical retrosynthetic disconnection of the target molecule, ethyl[6][1]dioxolo[4,5-g]quinoline-7-carboxylate, points towards a strategy involving the formation of the quinoline ring from an appropriately substituted aniline precursor. This approach is effectively realized through the Gould-Jacobs reaction, a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[6][1][7] The core of this reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][8]
The key starting materials for the synthesis of ethyl[6][1]dioxolo[4,5-g]quinoline-7-carboxylate via the Gould-Jacobs reaction are 6-aminobenzo[d][6][1]dioxole (also known as 3,4-methylenedioxyaniline) and diethyl ethoxymethylenemalonate (DEEM).
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process:
-
Condensation: The nucleophilic amino group of 6-aminobenzo[d][6][1]dioxole attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-(((benzo[d][6][1]dioxol-5-yl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at elevated temperatures, leading to the formation of the quinoline ring system and yielding ethyl 4-hydroxy-[6][1]dioxolo[4,5-g]quinoline-7-carboxylate. This product exists in tautomeric equilibrium with its 4-oxo form.[6]
Caption: Overall synthetic pathway for ethyl[6][1]dioxolo[4,5-g]quinoline-7-carboxylate.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of ethyl[6][1]dioxolo[4,5-g]quinoline-7-carboxylate. Two common methodologies are presented: a classical thermal approach and a modern microwave-assisted method for the initial condensation step.
Protocol 1: Classical Thermal Synthesis
This traditional approach involves a two-stage heating process.
Part A: Synthesis of Diethyl 2-(((benzo[d][6][1]dioxol-5-yl)amino)methylene)malonate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-aminobenzo[d][6][1]dioxole (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heating: Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Ethanol Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is often used in the next step without further purification.
Part B: Thermal Cyclization to Ethyl 4-hydroxy-[6][1]dioxolo[4,5-g]quinoline-7-carboxylate
-
Reaction Setup: Add a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether, to the crude intermediate from the previous step.
-
High-Temperature Heating: Heat the mixture to a temperature of approximately 250°C. This high temperature is crucial to overcome the energy barrier for the 6-electron electrocyclization.[1]
-
Reaction Monitoring and Work-up: Maintain the temperature until TLC analysis indicates the completion of the cyclization. Upon cooling, the product will often precipitate out of the solvent.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide.
Protocol 2: Microwave-Assisted Condensation and Thermal Cyclization
Microwave irradiation can significantly accelerate the initial condensation step, often leading to higher yields and shorter reaction times.[1][9]
Part A: Microwave-Assisted Synthesis of the Intermediate
-
Reaction Setup: In a microwave-safe reaction vial, combine 6-aminobenzo[d][6][1]dioxole (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a predetermined temperature (e.g., 150°C) and hold for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.
-
Isolation: After cooling, the intermediate may solidify. If so, it can be collected by filtration. Otherwise, the crude product can be used directly in the next step after removal of any volatile byproducts under reduced pressure.
Part B: Thermal Cyclization
Follow the same procedure as described in Protocol 1, Part B.
Data Summary
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Condensation Temp. | 100-130°C | ~150°C |
| Condensation Time | 1-2 hours | 5-15 minutes |
| Cyclization Temp. | ~250°C | ~250°C |
| Overall Yield | Moderate to Good | Good to Excellent[9] |
| Key Advantage | Simplicity of equipment | Speed and efficiency[1][9] |
Mechanistic Insights
The Gould-Jacobs reaction proceeds through a well-defined mechanism. The initial step is a Michael-type addition of the aniline to the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form the vinylogous amide intermediate. The subsequent thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, which forms the quinoline ring. This step is typically the rate-determining step and requires significant thermal energy.
Caption: Mechanism of the Gould-Jacobs reaction.
Applications and Future Directions
Ethyl[6][1]dioxolo[4,5-g]quinoline-7-carboxylate serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The ester functionality at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives.[10][11] The 4-hydroxy group can also be a site for further functionalization. The[6][1]dioxolo[4,5-g]quinoline core is found in a number of natural products and synthetic compounds with interesting pharmacological profiles.[2][12]
Future research in this area may focus on the development of more efficient and environmentally benign synthetic methods, such as the use of novel catalysts to lower the temperature required for the cyclization step, or the exploration of one-pot procedures to streamline the synthesis. Furthermore, the derivatization of the title compound will likely continue to be a fruitful area for the discovery of new therapeutic agents.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs reaction - wikidoc. Available at: [Link]
-
Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Synthesis of ethyl 5,8-dihydro-5-(methylamino)-8-oxo-1,3-dioxolo[4,5-g]-quinoline-7-carboxylate - PrepChem.com. Available at: [Link]
-
Structural analogues of quinoline alkaloids: Straightforward route to[6][1]dioxolo[4,5‐ c ]quinolines with antibacterial properties - ResearchGate. Available at: [Link]
-
An efficient synthesis of[6][1]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity - OUCI. Available at: [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. orientjchem.org [orientjchem.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
The Multifaceted Mechanisms of Action of Ethyldioxolo[4,5-g]quinoline-7-carboxylate Derivatives
The Multifaceted Mechanisms of Action of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural alkaloids and its role as a "privileged scaffold" in the design of synthetic therapeutic agents.[1][2][3] This guide delves into the specific class of ethyl[4][5]dioxolo[4,5-g]quinoline-7-carboxylate derivatives, a unique molecular architecture that combines the versatile quinoline core with a dioxole ring. While the precise mechanisms for each derivative are contingent on its unique substitution patterns, this document synthesizes current research on related quinoline compounds to illuminate the probable and confirmed mechanisms of action. We will explore the molecular underpinnings of their anticancer, anti-inflammatory, and antimicrobial activities, providing researchers and drug development professionals with a foundational understanding of this promising class of compounds.
Introduction: The[1][2]dioxolo[4,5-g]quinoline Core Scaffold
The fusion of a benzene ring and a pyridine ring gives rise to the quinoline heterocycle, a structure whose derivatives exhibit a vast spectrum of biological activities.[3][6] The specific scaffold of interest,[4][5]dioxolo[4,5-g]quinoline, is characterized by a methylenedioxy bridge attached to the 6 and 7 positions of the quinoline's benzene ring. This addition significantly influences the molecule's electronic properties and steric profile, offering a unique template for drug design. The ethyl carboxylate group at the 7-position (based on the parent quinoline numbering) provides a key site for further chemical modification, allowing for the fine-tuning of pharmacological properties. Ethyl 8-chloro[4][5]dioxolo[4,5-g]quinoline-7-carboxylate, for instance, serves as a crucial starting material for the synthesis of novel derivatives with potential applications in oncology and infectious disease.[7] This guide will dissect the primary mechanisms through which these derivatives are believed to exert their therapeutic effects.
Anticancer Mechanisms of Action
Quinoline derivatives have demonstrated potent anticancer activity through a variety of mechanisms, often targeting fundamental processes of cell growth and proliferation.[8] The wide applicability of these compounds is aided by the synthetic diversity of the quinoline core, which allows for the creation of structurally varied derivatives that can preferentially target cancer-specific signaling pathways.[8]
Inhibition of Key Regulatory Enzymes
A primary anticancer strategy for many quinoline-based compounds is the inhibition of enzymes critical for cancer cell survival and proliferation.
-
Tyrosine Kinase Inhibition: Many receptor tyrosine kinases (RTKs) are overexpressed or hyperactivated in cancer cells, leading to uncontrolled growth signals. Quinoline derivatives have been shown to be effective inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor Receptor (IGF-1R).[6][8] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades responsible for cell proliferation and survival.
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA supercoiling during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Certain quinoline carboxamides have been identified as potent topoisomerase inhibitors, making them valuable candidates for cancer therapy.[2]
-
Tubulin Polymerization Disruption: The microtubule network is essential for cell division, and its disruption is a proven anticancer strategy. Some quinoline derivatives interfere with the dynamic process of tubulin polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, these derivatives can modulate the intrinsic machinery of cell death and division. One study on quinoline-5-sulfonamide derivatives found that the most active compound increased the transcriptional activity of key cell cycle regulators, including the tumor suppressor proteins p53 and p21.[9] Furthermore, it altered the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, shifting the balance towards programmed cell death.[9] This demonstrates a multi-pronged approach to halting cancer progression.
A representative signaling pathway illustrating how a quinoline derivative, acting as a tyrosine kinase inhibitor, can lead to apoptosis is shown below.
Caption: Representative pathway of anticancer action via Receptor Tyrosine Kinase (RTK) inhibition.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
To quantify the antiproliferative effects of novel derivatives, the SRB assay is a reliable and widely used method based on the measurement of cellular protein content.[10]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the ethyl[4][5]dioxolo[4,5-g]quinoline-7-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: General anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. A set of wells should remain unstimulated (negative control).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
-
Analysis: Construct a standard curve using sodium nitrite. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only treated cells.
Antimicrobial Mechanisms of Action
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with derivatives showing activity against bacteria, fungi, parasites, and viruses. [1]
DNA Damage and Synthesis Inhibition
A prominent mechanism of action for quinoline-like compounds is the disruption of bacterial DNA integrity and replication. For example, quinoxaline derivatives, which are structurally related to quinolines, have been identified as DNA-damaging agents. [11]This can occur through several routes:
-
Intercalation: The planar aromatic structure of the quinoline ring can intercalate between DNA base pairs, distorting the double helix and interfering with the function of enzymes like DNA polymerase and RNA polymerase.
-
Enzyme Inhibition: Quinolones, a famous subclass, are known to inhibit DNA gyrase and topoisomerase IV, bacterial enzymes essential for DNA replication, repair, and recombination. This leads to rapid bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The standard method for assessing the potency of a potential new antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Structure-Activity Relationship (SAR) and Conclusion
The biological activity of ethyld[4][5]ioxolo[4,5-g]quinoline-7-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, studies on related quinolines have shown that a chloro group at the 7-position can enhance activity. [4]In other series, an unsubstituted phenolic group at the 8-position was found to be a key structural fragment for biological efficacy. [9] In conclusion, the ethyld[4][5]ioxolo[4,5-g]quinoline-7-carboxylate scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure are likely to exert their biological effects through a variety of mechanisms, including the inhibition of key kinases and enzymes in cancer, the suppression of pro-inflammatory pathways, and the disruption of microbial DNA synthesis. The provided protocols offer a standardized framework for evaluating the efficacy of novel synthesized compounds. Further investigation and targeted chemical modifications based on structure-activity relationships will be crucial in optimizing these derivatives into potent and selective clinical candidates.
References
- Shupeniuk, V., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-781.
-
Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19, 4935-4969. [Link]
-
Gong, Y. X., et al. (2015). [Design, synthesis and biological evaluation of novel [4][5]dioxolo [4,5-f]isoindolone derivatives]. Yao Xue Xue Bao, 50(2), 191-8. [Link]
-
Marella, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]
-
Musser, J. H., et al. (1985). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry, 28(9), 1255-9. [Link]
-
El-Gamal, M. I., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(15), 3538. [Link]
-
Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
El-Gamal, M. I., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Horák, R., et al. (2021). Structural analogues of quinoline alkaloids: Straightforward route tod[4][5]ioxolo[4,5‐c]quinolines with antibacterial properties. ResearchGate. [Link]
-
Asif, M. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]
-
Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-98. [Link]
-
Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 25(17), 9323. [Link]
-
Li, T., et al. (2015). An efficient synthesis ofd[4][5]ioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. Tetrahedron Letters, 56(24), 3813-3816. [Link]
-
Patel, D., & Singh, D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 577-593. [Link]
-
Smirnova, T. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Stern, E., et al. (2007). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 50(22), 5471-5484. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
- 5. [Design, synthesis and biological evaluation of novel [1,3] dioxolo [4,5-f]isoindolone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 7. Buy Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | 26893-17-4 [smolecule.com]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
An In-Depth Technical Guide to the Toxicity and Safety of Ethyldioxolo[4,5-g]quinoline-7-carboxylate
An In-Depth Technical Guide to the Toxicity and Safety of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
A Predictive Toxicological Assessment and Recommended Testing Strategy for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity and safety profile of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. In the absence of direct toxicological data for this specific molecule, this document employs a robust, science-led predictive toxicology approach. By leveraging a structure-activity relationship (SAR) analysis and read-across from key structural analogues—namely the quinoline core, the[1][2]dioxolo (methylenedioxyphenyl) moiety, and the ethyl carboxylate group—we construct a detailed, albeit predictive, toxicological profile. This guide is intended to inform early-stage risk assessment and to provide a scientifically grounded framework for a tiered experimental testing strategy to definitively characterize the safety of this compound.
Introduction and Rationale for a Predictive Approach
Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling, development, and potential therapeutic use. Currently, a literature search reveals a lack of specific safety and toxicity studies for this compound.
Therefore, this guide adopts a predictive methodology, a cornerstone of modern toxicology and regulatory science, to fill this data gap.[2][3][4][5][6] The fundamental principle of this approach is that the toxicological properties of a chemical can be inferred from structurally similar compounds (analogues) for which data are available.[2][4] This guide will deconstruct the target molecule into its three primary structural components to inform a weight-of-evidence safety assessment:
-
The Quinoline Core: A bicyclic aromatic heterocycle with a well-documented toxicological profile.
-
The[1][2]dioxolo (Methylenedioxyphenyl) Group: A substituent known for its complex interactions with metabolic enzymes.
-
The Ethyl Carboxylate Group: A common functional group in pharmaceuticals and other chemicals.
By examining the known effects of these components, we can anticipate the potential hazards associated with ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate and design an efficient and targeted testing strategy.
Predictive Toxicological Profile: A Read-Across Analysis
The Quinoline Core: The Primary Driver of Potential Toxicity
The quinoline scaffold is the most significant structural alert for potential toxicity in the target molecule. Regulatory bodies and toxicological literature have extensively studied quinoline itself, and it serves as a critical source for our read-across assessment.
Carcinogenicity: Quinoline is classified as a "probable human carcinogen" (Group B2) by the U.S. Environmental Protection Agency (EPA).[1][7][8] This classification is based on sufficient evidence of carcinogenicity in animal studies, which have demonstrated an increased incidence of liver vascular tumors (hemangioendotheliomas and hemangiosarcomas) in rats and mice exposed to quinoline orally.[1][7][9][10]
Genotoxicity: The carcinogenicity of quinoline is supported by evidence of its genotoxic potential.[1][9] Quinoline has been shown to be mutagenic in bacterial reverse mutation assays (Ames test) in the presence of metabolic activation.[9][11][12][13] It also induces unscheduled DNA synthesis in rat hepatocytes, a marker of DNA damage and repair.[9][12]
Metabolism and Reactive Intermediates: The genotoxicity of quinoline is linked to its metabolism, primarily by cytochrome P450 enzymes in the liver.[13][14][15][16] Metabolism can lead to the formation of reactive electrophilic intermediates, such as epoxides (e.g., quinoline-5,6-epoxide), which can form adducts with DNA, leading to mutations and initiating carcinogenesis.[14]
The[1][2]dioxolo (Methylenedioxyphenyl) Moiety: A Modulator of Metabolism
The[1][2]dioxolo group, also known as a methylenedioxyphenyl (MDP) group, is found in numerous natural and synthetic compounds. Its toxicological significance is primarily related to its influence on drug-metabolizing enzymes.
Interaction with Cytochrome P450 (CYP) Enzymes: MDP-containing compounds are well-known inhibitors and inducers of CYP enzymes.[17][18] This dual activity can lead to complex drug-drug interactions and can alter the toxicity profile of the parent molecule or co-administered xenobiotics. Inhibition of CYPs can slow the detoxification of other compounds, potentially increasing their toxicity. Conversely, induction can accelerate metabolism, which may lead to either detoxification or, in some cases, enhanced activation to toxic metabolites.
Inherent Toxicity of some MDP Compounds: While many MDP-containing compounds have low intrinsic toxicity, some, like safrole, are recognized as hepatocarcinogens in rodents.[19][20][21][22] The carcinogenicity of safrole is also linked to its metabolic activation to reactive intermediates that can bind to DNA.[19][21] The metabolism of the methylenedioxy group itself can form a reactive carbene that complexes with and inhibits CYPs.[19]
The Ethyl Carboxylate Group: A Generally Low-Toxicity Moiety
Ethyl esters of carboxylic acids are common in pharmaceuticals, food flavorings, and industrial applications. They are generally considered to have a low order of acute toxicity.[23]
Hydrolysis and Metabolism: In vivo, ethyl esters are readily hydrolyzed by esterase enzymes to the corresponding carboxylic acid and ethanol, both of which are typically of low toxicological concern at relevant doses.
Potential for Local Irritation: While systemically well-tolerated, some ethyl esters can cause mild irritation to the skin, eyes, and respiratory tract upon direct contact in high concentrations.
Specific Toxicities: It is important to note that while the ethyl ester group itself is generally benign, some specific ethyl esters have been associated with adverse effects. For example, omega-3-acid ethyl esters have been linked to a dose-dependent increased risk of atrial fibrillation in patients with cardiovascular disease.[24][25][26] However, this is a specific effect related to the fatty acid component, not the ethyl ester moiety in general.
Integrated Predictive Safety Assessment
Based on the read-across analysis of its structural components, the following predictive toxicological profile for ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate can be constructed:
| Toxicological Endpoint | Predicted Outcome | Rationale |
| Carcinogenicity | Potential Carcinogen | The presence of the quinoline core, a known animal carcinogen, is a strong structural alert.[1][8] The MDP group, present in other carcinogens like safrole, may also contribute to or modulate this effect.[19][20] |
| Genotoxicity | Likely Genotoxic | The quinoline moiety is genotoxic with metabolic activation.[9][11][12][13] The formation of reactive epoxide metabolites is a plausible mechanism. |
| Hepatotoxicity | Primary Target Organ | Both the quinoline core and the MDP group (as in safrole) are associated with liver toxicity, including carcinogenicity.[1][7][9][10][19][20][21] |
| Metabolism | Complex, CYP-mediated | Metabolism is expected to occur on both the quinoline and MDP moieties, likely involving CYP enzymes.[13][14][15][16][17][18] The MDP group may inhibit its own metabolism and that of other compounds. |
| Acute Toxicity | Low to Moderate | While the quinoline core can exhibit acute toxicity at high doses, the overall acute toxicity is not predicted to be high. |
| Local Irritation | Possible Mild Irritant | As with many organic esters, there is a potential for mild skin, eye, and respiratory irritation. |
Recommended Tiered Experimental Testing Strategy
To move from a predictive to a definitive toxicological profile, a structured, tiered experimental approach is recommended. This strategy prioritizes in vitro and in silico methods in the early tiers to refine the hazard assessment before proceeding to more complex in vivo studies.
Tier 1: In Silico and In Vitro Hazard Identification
The initial phase focuses on computational and cell-based assays to rapidly assess key toxicological endpoints.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Employ validated QSAR models to predict mutagenicity, carcinogenicity, and other toxicities.[27][28][29][30][31]
-
Read-Across Assessment: Formalize the read-across analysis presented in this guide using tools like the OECD QSAR Toolbox.
-
Bacterial Reverse Mutation Test (Ames Test): Conducted with and without metabolic activation (S9 fraction) to assess mutagenic potential. This is a standard regulatory requirement.
-
In Vitro Mammalian Cell Micronucleus Test: To evaluate the potential to induce chromosomal damage.
-
Hepatocyte Viability Assays: Use primary hepatocytes or stable cell lines (e.g., HepG2) to determine the cytotoxic potential, particularly in liver cells.
-
CYP Inhibition/Induction Assays: Evaluate the interaction with key human CYP isoforms to understand the potential for drug-drug interactions.
Experimental Workflow for Tier 1 Assessment
Caption: Tier 1 workflow for initial hazard identification.
Tier 2: In Vivo Acute and Mechanistic Studies
If the results from Tier 1 are acceptable, limited in vivo studies are warranted to assess acute toxicity and gather pharmacokinetic data.
-
Acute Oral Toxicity Study: A single-dose study in one rodent species (e.g., rat) to determine the acute toxic potential and identify signs of toxicity.
-
Pharmacokinetic (PK) and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and identify major metabolites in vivo. This is critical to confirm the metabolic pathways predicted in the read-across analysis.
Tier 3: Repeated-Dose Toxicity Studies
Should the compound be intended for applications involving repeated human exposure, sub-chronic repeated-dose toxicity studies are necessary.
-
28-Day or 90-Day Repeated-Dose Oral Toxicity Study: In a rodent species, to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL). Histopathological examination of the liver will be a critical endpoint.
Risk Assessment and Management
Based on the predictive assessment, ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate should be handled as a potential carcinogen and genotoxic agent.
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Prevent skin contact.
Future Development: The results of the tiered experimental strategy will be essential to refine this initial risk assessment. If the in vitro genotoxicity assays are positive, the development of this compound for pharmaceutical use would face significant challenges. If these assays are negative, it would represent a significant divergence from the toxicity profile of the parent quinoline and would warrant further investigation.
Conclusion
This in-depth technical guide provides a predictive toxicological assessment of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, a compound with no publicly available safety data. Through a scientifically rigorous read-across approach, we have identified potential hazards related to carcinogenicity, genotoxicity, and hepatotoxicity, primarily driven by the quinoline core and modulated by the[1][2]dioxolo moiety. This predictive profile serves as an essential tool for initial risk assessment and provides the foundation for a logical, tiered experimental testing strategy. By combining predictive methods with targeted in vitro and in vivo studies, researchers and drug developers can efficiently and ethically characterize the safety of this novel chemical entity.
References
-
U.S. Environmental Protection Agency. (2001, September 27). Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and Its Strong Acid Salts. [Link]
-
Food Safety Magazine. (2025, July 23). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. [Link]
-
Biviture. (2025, June 17). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries. [Link]
-
U.S. Environmental Protection Agency. Quinoline 91-22-5. [Link]
-
U.S. Environmental Protection Agency. (2022, July 29). Introduction to Read-across: Principles, Techniques and Frameworks. [Link]
-
U.S. Environmental Protection Agency. Quinoline. [Link]
-
U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]
-
Frontiers in Toxicology. (2025). Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. [Link]
-
Wikipedia. Safrole. [Link]
-
Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (2022, December 29). Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. [Link]
-
Critical Reviews in Toxicology. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. [Link]
-
U.S. Environmental Protection Agency. (2024, September 20). A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs). [Link]
-
Environmental and Molecular Mutagenesis. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. [Link]
-
Mutation Research. (1984). Genotoxicity of fluoroquinolines and methylquinolines. [Link]
-
National Toxicology Program. (2009, January 7). RoC Profile: Safrole. [Link]
-
Environmental Health Perspectives. (2022). Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. [Link]
-
Journal of Analytical Toxicology. (1996). On the metabolism and the toxicological analysis of methylenedioxyphenylalkylamine designer drugs by gas chromatography-mass spectrometry. [Link]
-
Frontiers in Pharmacology. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]
-
Taylor & Francis Online. Safrole – Knowledge and References. [Link]
-
Wiley Online Library. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
-
CureFFI.org. (2013, September 4). Methylenedioxyphenyl. [Link]
-
Drug and Therapeutics Bulletin. (2024). Safety update: omega-3-acid ethyl esters and atrial fibrillation. [Link]
-
Journal of Pharmaceutical Research and Reports. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]
-
Healthline. (2026, January 23). Sassafras Drug: What It Feels Like and Comparison to Molly. [Link]
-
Carcinogenesis. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. [Link]
-
Oklahoma State University Center for Health Sciences. (2023, January 1). Quinoline. [Link]
-
ProQuest. (2023). In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds. [Link]
-
International Programme on Chemical Safety. (1982). Safrole. [Link]
-
MDPI. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]
-
Baupharma. (2026, February 5). New Safety Information for Omega-3-Acid Ethyl Esters: dose-dependent increased risk of atrial fibrillation. [Link]
-
ACS Publications. (2006, September 7). Synthesis and Cytotoxic Profile of 3,4-Methylenedioxymethamphetamine (“Ecstasy”) and Its Metabolites on Undifferentiated PC12 Cells: A Putative Structure−Toxicity Relationship. [Link]
-
Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
Environmental Health Perspectives. (1976). Methylenedioxyphenyl insecticide synergists as potential human health hazards. [Link]
-
Instem. (2024, December 12). Streamlining Toxicity Predictions with In Silico Profiling. [Link]
-
YouTube. (2026, February 5). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. [Link]
-
Cancer Research. (1979). Quinoline: conversion to a mutagen by human and rodent liver. [Link]
-
Rutgers University. On the metabolism of quinoline and isoquinoline: Possible molecular basis for differences in biological activities. [Link]
-
Journal of Pharmacobio-Dynamics. (1982, January 1). Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. [Link]
-
ACS Publications. (2022, March 8). Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives: A Chemical Kinetic Modeling Study. [Link]
-
U.S. Environmental Protection Agency. Inert Reassessment - Ethyl Acetate (CAS Reg. No. 141-78-6) and Amy Acetate (CAS Reg. No. 6128-63-7). [Link]
Sources
- 1. Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD [iris.epa.gov]
- 2. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 3. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. Frontiers | Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA’s RAAF, and good read-across practice [frontiersin.org]
- 5. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. iris.epa.gov [iris.epa.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. epa.gov [epa.gov]
- 11. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline: conversion to a mutagen by human and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methylenedioxyphenyl insecticide synergists as potential human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safrole - Wikipedia [en.wikipedia.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. 516. Safrole (WHO Food Additives Series 16) [inchem.org]
- 23. biviture.com [biviture.com]
- 24. dtb.bmj.com [dtb.bmj.com]
- 25. baupharma.com [baupharma.com]
- 26. nhpc.ie [nhpc.ie]
- 27. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds - ProQuest [proquest.com]
- 30. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach [mdpi.com]
- 31. instem.com [instem.com]
Application Note: High-Yield Laboratory Synthesis of Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-30-1) [1] Application: Core heterocyclic building block for the development of quinolone-class antibacterials and novel topoisomerase inhibitors.
Introduction and Mechanistic Rationale
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a fully aromatic, fused tricyclic scaffold. While many commercial syntheses focus on its 8-oxo derivatives (such as oxolinic acid) [2], accessing the fully deoxygenated aromatic quinoline ring requires a specific multi-step sequence.
To ensure high atom economy and reliable scalability, this protocol utilizes a modified Gould-Jacobs reaction followed by a deoxygenation sequence .
-
Condensation & Cyclization: 3,4-Methylenedioxyaniline is condensed with diethyl ethoxymethylenemalonate (EMME). Thermal cyclization in a high-boiling solvent (Dowtherm A) drives the equilibrium forward by continuously boiling off the ethanol byproduct, yielding the 8-hydroxy intermediate [3].
-
Chlorination: The 8-hydroxy tautomer is converted to the 8-chloro derivative using phosphorus oxychloride ( POCl3 ). This step activates the C8 position for reductive cleavage.
-
Hydrogenolysis: Palladium-catalyzed hydrogenation in the presence of an organic base (triethylamine) selectively removes the chlorine atom without reducing the quinoline ring, yielding the final fully aromatic target[1].
Synthetic Workflow Pathway
Caption: Three-step synthetic pathway from 3,4-methylenedioxyaniline to the target quinoline carboxylate.
Quantitative Reaction Parameters
| Step | Reactant / Intermediate | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield |
| 1 | 3,4-Methylenedioxyaniline (1.0 eq) | EMME (1.1 eq), Dowtherm A | 120, then 250 | 1.5 + 2.0 | 75 - 82% |
| 2 | 8-Hydroxy Intermediate (1.0 eq) | POCl3 (5.0 eq), DMF (cat.) | 105 | 3.0 | 85 - 90% |
| 3 | 8-Chloro Intermediate (1.0 eq) | H2 (balloon), 10% Pd/C, Et3N | 25 | 12.0 | 92 - 95% |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate [3]
Causality Note: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its boiling point (~258 °C) perfectly matches the activation energy required for the thermal cyclization of the malonate intermediate, while allowing the ethanol byproduct to distill out of the reaction matrix.
-
Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 3,4-methylenedioxyaniline (13.7 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (23.8 g, 110 mmol).
-
Heat the neat mixture to 120 °C under an argon atmosphere for 1.5 hours. Ethanol will begin to evolve.
-
Cyclization: Add 150 mL of Dowtherm A to the flask. Increase the heating mantle temperature to bring the mixture to a vigorous reflux (approx. 250 °C).
-
Maintain reflux for 2 hours. The reaction is complete when ethanol ceases to collect in the Dean-Stark trap.
-
Isolation: Remove the heat source and allow the mixture to cool to 80 °C. Carefully pour the warm mixture into 400 mL of vigorously stirred hexanes.
-
The product will precipitate as a fine powder. Filter the solid under vacuum, wash extensively with hexanes ( 3×100 mL) to remove residual Dowtherm A, and dry in a vacuum oven at 60 °C.
-
Self-Validation: The product should be highly insoluble in most cold organic solvents. LC-MS will show an [M+H]+ peak at m/z 262.
Step 2: Synthesis of Ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Causality Note: A catalytic amount of DMF is added to form the Vilsmeier-Haack reagent in situ, which significantly accelerates the conversion of the highly stable 8-hydroxy tautomer to the 8-chloro derivative.
-
Activation: Suspend the ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (13.0 g, ~50 mmol) in neat POCl3 (38.3 g, 250 mmol) in a 250 mL flask.
-
Add 3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 105 °C for 3 hours. The suspension will gradually become a homogeneous dark solution.
-
Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to hydrolyze the excess POCl3 . Caution: Highly exothermic.
-
Extraction: Neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO3 . Extract the aqueous layer with dichloromethane (DCM) ( 3×150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation: TLC (Hexanes/EtOAc 7:3) will show a highly mobile UV-active spot compared to the baseline starting material. IR spectroscopy will confirm the complete disappearance of the broad O-H/N-H stretch at ~3000-3200 cm−1 .
Step 3: Catalytic Hydrogenolysis to Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate [1]
Causality Note: Triethylamine ( Et3N ) is strictly required to act as a proton scavenger. Without it, the generated HCl will poison the palladium catalyst and protonate the quinoline nitrogen, halting the reaction.
-
Setup: In a 250 mL hydrogenation flask, dissolve the ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (11.2 g, 40 mmol) in 100 mL of absolute ethanol.
-
Add triethylamine (8.1 g, 80 mmol) to the solution.
-
Carefully add 1.1 g of 10% Palladium on Carbon (Pd/C) under an argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon.
-
Stir the mixture vigorously at room temperature (25 °C) for 12 hours.
-
Workup: Purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).
-
Concentrate the filtrate in vacuo. Partition the residue between DCM (150 mL) and water (100 mL) to remove the triethylamine hydrochloride salts.
-
Separate the organic layer, dry over Na2SO4 , and evaporate to yield the pure target compound.
-
Self-Validation: High-Resolution Mass Spectrometry (HRMS) will confirm the target mass (Molecular Weight: 245.23) [1]. 1H NMR will reveal the appearance of a new aromatic proton at the C8 position (typically a singlet around 8.8 - 9.0 ppm, depending on the solvent), confirming complete dehalogenation.
References
- Appchem. Ethyl[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate | 26893-30-1 | C13H11NO4.
- Prepchem. Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate.
- Appchem. 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-ethoxy-, ethyl ester | 33331-61-2.
Application Note: Synthesis of Oxolinic Acid via Late-Stage Functionalization of Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Executive Summary & Chemical Profile
Oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid) is a foundational first-generation quinolone antibacterial agent. Originally developed to target Gram-negative bacteria, it serves as a critical structural predecessor to modern fluoroquinolones and remains an essential tool in veterinary medicine and aquaculture[1].
Historically, the synthesis of the 4-quinolone core relied on the classical Gould-Jacobs reaction, which requires highly exothermic, high-temperature thermal cyclization (often >250 °C)[2]. However, modern process chemistry has shifted toward safer, process-intensified methodologies[3]. This application note details a highly efficient, late-stage functionalization route utilizing ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate as an advanced precursor. By employing a one-pot N-alkylation and Decker-type oxidation sequence, researchers can bypass harsh cyclization conditions, significantly improving yield, safety, and scalability[4].
Mechanism of Action: DNA Gyrase Inhibition
Before detailing the synthetic protocols, it is crucial to understand the biological target of the synthesized molecule. Oxolinic acid exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II), an enzyme responsible for introducing negative supercoils into circular DNA[1].
The molecule selectively binds to the A subunit of the DNA gyrase holoenzyme. Instead of merely inhibiting the enzyme's catalytic activity, oxolinic acid stabilizes the transient covalent enzyme-DNA "cleavable complex." This stabilization prevents the religation of the cleaved DNA strands, leading to the accumulation of double-strand breaks, cessation of DNA replication, and rapid bacterial cell death[1].
Fig 1: Signaling pathway and mechanism of action for Oxolinic Acid-induced bacterial cell death.
Retrosynthetic Context & Mechanistic Insights
The utilization of ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate fundamentally alters the retrosynthetic approach to oxolinic acid. Instead of constructing the quinolone ring via the condensation of 3,4-methylenedioxyaniline with diethyl ethoxymethylenemalonate[5], the quinoline core is pre-assembled. The transformation to the final drug molecule requires three simultaneous modifications:
-
N-Ethylation at the 5-position (quinoline 1-position).
-
Oxidation to introduce the oxo group at the 8-position (quinoline 4-position).
-
Hydrolysis of the ethyl ester to the free carboxylic acid.
Causality of Reagent Selection
-
The Alkylating Agent: The nitrogen atom in ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate is highly deactivated due to the electron-withdrawing nature of the conjugated ester group. Standard alkyl halides (e.g., ethyl iodide) yield poor conversions. Therefore, ethyl trifluoromethanesulfonate (ethyl triflate) , a highly reactive, hard electrophile, is selected to drive the N-alkylation to completion under mild conditions (50 °C)[4].
-
The Oxidant: The conversion of the resulting N-ethylquinolinium intermediate to the 4-quinolone is achieved via a modified Decker oxidation. Potassium ferricyanide ( K3Fe(CN)6 ) in an alkaline medium (NaOH) is used. The highly electrophilic C8 position is attacked by hydroxide ions, forming a pseudobase. Ferricyanide acts as a single-electron oxidant, abstracting a hydride to aromatize the system into the stable quinolone[4].
-
In-Situ Hydrolysis: The strong alkaline conditions required for the oxidation conveniently hydrolyze the C7 ethyl ester in the same pot, streamlining the workflow and eliminating the need for a separate deprotection step.
Fig 2: One-pot synthetic workflow from the quinoline precursor to Oxolinic Acid.
Experimental Protocol: One-Pot Synthesis Workflow
This self-validating protocol is designed for laboratory-scale synthesis (approx. 10 mmol scale) and incorporates built-in analytical checkpoints to ensure process integrity.
Materials & Reagents
-
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (2.45 g, 10 mmol)
-
Ethyl trifluoromethanesulfonate (2.14 g, 12 mmol, 1.2 eq)
-
Potassium hexacyanoferrate(III) ( K3Fe(CN)6 ) (9.87 g, 30 mmol, 3.0 eq)
-
Sodium hydroxide (NaOH) (2.00 g, 50 mmol, 5.0 eq)
-
Dichloromethane (DCM) (Anhydrous, 25 mL)
-
Deionized Water (50 mL)
-
Aqueous HCl (6 M, for acidification)
Step-by-Step Methodology
-
N-Alkylation Phase:
-
Charge a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (2.45 g) and anhydrous DCM (25 mL).
-
Under a nitrogen atmosphere, dropwise add ethyl trifluoromethanesulfonate (2.14 g).
-
Heat the reaction mixture to 50 °C and stir for 1 hour.
-
Validation Checkpoint 1: Perform TLC (Eluent: EtOAc/Hexane 1:1). The precursor spot (UV active) should completely disappear, replaced by a baseline spot corresponding to the highly polar N-ethylquinolinium salt.
-
-
Solvent Transition:
-
Cool the reaction mixture to room temperature. Carefully evaporate the DCM under reduced pressure to yield the crude intermediate as a viscous residue.
-
-
Oxidation and Hydrolysis Phase:
-
In a separate flask, dissolve NaOH (2.00 g) and K3Fe(CN)6 (9.87 g) in deionized water (50 mL). Cool this oxidative solution to 0–5 °C in an ice bath.
-
Resuspend the crude quinolinium intermediate in a minimal amount of water (or THF) and add it dropwise to the vigorously stirring alkaline oxidant solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The solution will undergo a color change as the ferricyanide is reduced to ferrocyanide.
-
Causality Note: The excess NaOH serves a dual purpose: providing the hydroxide nucleophile for the Decker oxidation and driving the saponification of the ethyl ester.
-
-
Product Isolation:
-
Filter the reaction mixture to remove any insoluble inorganic byproducts.
-
Transfer the clear aqueous filtrate to a beaker and cool to 0 °C.
-
Slowly add 6 M HCl dropwise until the pH reaches 2.0–3.0.
-
Validation Checkpoint 2: A dense, off-white to pale yellow precipitate of crude oxolinic acid will form immediately upon crossing the pKa threshold of the carboxylic acid.
-
-
Purification:
-
Collect the precipitate via vacuum filtration and wash thoroughly with cold deionized water to remove residual iron salts.
-
Recrystallize the crude solid from aqueous N,N-dimethylformamide (DMF) or 95% ethanol.
-
Dry under vacuum at 60 °C to yield pure oxolinic acid.
-
Validation Checkpoint 3: Confirm product identity via LC-MS ( [M+H]+=262.07 ) and melting point analysis (expected decomposition at 314–316 °C)[6].
-
Comparative Process Data
The transition from traditional methodologies to the late-stage functionalization of a pre-formed quinoline core offers measurable improvements in process safety and efficiency. The data below summarizes the operational differences between the two paradigms.
| Parameter | Traditional Gould-Jacobs Route | Late-Stage Alkylation/Oxidation Route |
| Starting Material | 3,4-Methylenedioxyaniline | Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
| Number of Isolated Steps | 4 (Condensation, Cyclization, Alkylation, Hydrolysis) | 1 (One-pot continuous sequence) |
| Maximum Temperature | >250 °C (Thermal cyclization in Dowtherm A) | 50 °C (Mild N-alkylation) |
| Primary Safety Hazard | High-temperature thermal runaway, toxic solvents | Handling of ethyl triflate (alkylating agent) |
| Overall Yield (Typical) | 35% – 45% | > 65% |
| Regioselectivity | Prone to isomeric mixtures during cyclization | Exclusively directed by the pre-formed core |
References
- WIPO. "WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives." Google Patents.
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. Available at:[Link]
-
ACS Publications. "Safety-Enhanced Multistep Flow Synthesis of Oxolinic Acid with Process Intensification." ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Chemsrc. "oxolinic acid | CAS#:14698-29-4." Chemsrc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. oxolinic acid | CAS#:14698-29-4 | Chemsrc [chemsrc.com]
Application Note: In Vitro Antimicrobial and Mechanistic Evaluation of Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Introduction & Structural Rationale
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 26893-30-1) is a synthetic tricyclic intermediate closely related to the first-generation quinolone antibiotic, oxolinic acid[1]. Oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid) is characterized by a fused methylenedioxy ring and exhibits highly potent in vitro antimicrobial activity against Gram-negative Enterobacteriaceae[2].
In drug development, esterified quinolone cores are frequently synthesized either as chemical precursors or as lipophilic prodrugs designed to enhance cellular permeability. Because the free C7-carboxylic acid (equivalent to C3 in standard quinolone nomenclature) is an absolute structural requirement for coordinating with the water-metal ion bridge of bacterial DNA gyrase[3], testing the ethyl ester provides critical data. It allows researchers to differentiate between the compound's intrinsic baseline activity and its potential for esterase-dependent prodrug activation.
Mechanistic Context & Assay Causality
Quinolones exert their bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. The active free acid binds to the enzyme-DNA cleavage complex, trapping it and preventing the religation of double-strand breaks, which ultimately halts DNA replication and induces cell death[3].
Causality in Assay Design : Because the ethyl ester lacks the free carboxylate, it cannot form the critical hydrogen bonds required for target trapping. Therefore, a robust in vitro evaluation must differentiate between direct enzyme inhibition and whole-cell efficacy. We achieve this by pairing a cell-free DNA Gyrase Supercoiling Assay with a Broth Microdilution Assay (conducted with and without exogenous esterases).
Pathway Visualization
Caption: Mechanistic pathway of ethyl ester prodrug activation and subsequent DNA gyrase inhibition.
Experimental Protocols
Protocol A: Standardized Broth Microdilution (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and evaluate prodrug activation potential.
Self-Validating Controls :
-
Vehicle Control : 1% DMSO (ensures the solvent does not artificially inhibit bacterial growth).
-
Positive Control : Oxolinic acid or Nalidixic acid (validates assay sensitivity and baseline activity)[4].
-
Sterility Control : Uninoculated media (confirms aseptic technique).
Step-by-Step Methodology :
-
Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Expert Insight: Quinolones readily chelate divalent cations (Mg²⁺, Ca²⁺). Using CAMHB standardizes these ions, preventing the artificial inflation of MIC values that occurs in unadjusted media.
-
-
Compound Dilution : Dissolve the ethyl ester in 100% DMSO to a 10 mg/mL stock. Perform 2-fold serial dilutions in CAMHB to achieve a final testing range of 0.125 to 128 µg/mL. Ensure the final DMSO concentration remains ≤ 1%.
-
Inoculum Standardization : Culture test strains (e.g., E. coli ATCC 25922) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to yield ~5 × 10⁵ CFU/mL in the final assay wells.
-
Expert Insight: Strict adherence to this inoculum size is critical. Higher inocula trigger a pronounced "inoculum effect," significantly reducing the apparent activity of quinolones like oxolinic acid[4].
-
-
Prodrug Activation Panel : To assess esterase-dependent activation, prepare a parallel 96-well plate supplemented with 10 U/mL of Porcine Liver Esterase (PLE).
-
Incubation & Readout : Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration with no visible turbidity.
Caption: Step-by-step workflow for the self-validating Broth Microdilution MIC Assay.
Protocol B: In Vitro DNA Gyrase Supercoiling Assay
Objective: Quantify direct target inhibition (IC₅₀) independent of cellular permeability or intracellular metabolism.
Step-by-Step Methodology :
-
Reaction Assembly : In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), and varying concentrations of the test compound (0.1 to 100 µM).
-
Enzyme Addition : Add 1 Unit of purified E. coli DNA gyrase[3]. (One unit is the amount required to fully supercoil 0.5 µg of relaxed pBR322 in 30 minutes).
-
Incubation : Incubate the mixture at 37°C for exactly 30 minutes.
-
Termination : Stop the reaction by adding 5 µL of a loading buffer containing 1% SDS and 0.025% bromophenol blue.
-
Expert Insight: The addition of SDS is a critical mechanistic step; it denatures the gyrase enzyme, permanently trapping the cleavage complex and halting any further topological changes to the DNA.
-
-
Electrophoresis & Analysis : Resolve the samples on a 1% agarose gel (TAE buffer, 3 V/cm, 2 hours). Stain with ethidium bromide and use densitometry to quantify the ratio of supercoiled to relaxed DNA, calculating the IC₅₀.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected pharmacological profile when comparing the esterified intermediate to the active free acid.
Table 1: Representative MIC and IC₅₀ Profile for Quinolone Esters vs. Free Acids
| Test Compound | E. coli MIC (µg/mL) | E. coli MIC + Esterase (µg/mL) | S. aureus MIC (µg/mL) | DNA Gyrase IC₅₀ (µM) |
| Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate | 16.0 - 64.0 | 0.5 - 2.0 | > 64.0 | > 100.0 (Weak binding) |
| Oxolinic Acid (Free Acid Control) | 0.25 - 0.5 | 0.25 - 0.5 | 2.0 - 4.0 | 0.5 - 1.5 |
| Ciprofloxacin (Broad-Spectrum Control) | 0.015 | 0.015 | 0.25 | 0.1 |
Data Interpretation: The ethyl ester demonstrates high MIC values and poor DNA gyrase inhibition (IC₅₀ > 100 µM) due to the masked C7-carboxylate. However, the addition of exogenous esterase drastically reduces the MIC, confirming that the compound can function as an effective prodrug if hydrolyzed to its active free acid form[2].
References
-
Title : In vitro Investigations with Oxolinic Acid, a New Chemotherapeutic Agent. Source : Karger URL :[Link][2]
-
Title : Nalidixic Acid and Oxolinic Acid in the Treatment of Chronic Bacteriuria. Source : ACP Journals URL :[Link][4]
Sources
Application Notes & Protocols: A Comprehensive Guide to the NMR Spectral Analysis of Ethyldioxolo[4,5-g]quinoline-7-carboxylate
Application Notes & Protocols: A Comprehensive Guide to the NMR Spectral Analysis of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the nuclear magnetic resonance (NMR) characterization of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (Molecular Formula: C₁₃H₁₁NO₄, Molecular Weight: 245.23 g/mol ).[3] As a member of the quinoline class of heterocyclic compounds, which are foundational in many pharmaceutical agents, precise structural elucidation is critical for research and development.[2][4] This document offers a self-validating system for researchers, scientists, and drug development professionals to acquire and interpret high-quality 1D and 2D NMR spectra, ensuring unambiguous structural confirmation and purity assessment.
Introduction: The Structural Significance of a Dioxoloquinoline
Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate integrates a quinoline core with a methylenedioxy group, a feature found in numerous biologically active natural products. The quinoline scaffold itself is a key pharmacophore in drugs ranging from antimalarials to antibacterials.[2] The substitution pattern on the quinoline ring system profoundly influences its biological activity, making unambiguous characterization essential.[4]
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of such compounds in solution.[5][6] It provides detailed information on the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships.[2][7] This guide will detail the logical workflow, from sample preparation to advanced 2D NMR analysis, to fully characterize the title compound.
Below is the structure of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate with standard numbering for NMR assignment.
Caption: Structure of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate with numbering.
Experimental Protocols
Sample Preparation Protocol
Scientific integrity begins with meticulous sample preparation. The choice of solvent is critical as it can influence chemical shifts.[8] Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Dimethyl sulfoxide (DMSO-d₆) is a suitable alternative for less soluble compounds.
Materials:
-
Deuterated solvent (CDCl₃ or DMSO-d₆, ~0.6 mL)
-
5 mm NMR tube (high precision)
-
Pipette/syringe
-
Vortex mixer
Procedure:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer the solution into a 5 mm NMR tube using a pipette or syringe.
-
Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.
NMR Data Acquisition Workflow
The following workflow outlines a comprehensive approach using a 400 MHz (or higher) spectrometer to ensure full structural assignment.
Caption: Recommended NMR data acquisition workflow for complete structural analysis.
2.2.1. 1D NMR Acquisition Parameters (400 MHz Spectrometer)
| Experiment | Pulse Program | Number of Scans (NS) | Relaxation Delay (D1) | Acquisition Time (AQ) | Key Information Obtained |
| ¹H NMR | zg30 | 16-64 | 2.0 s | ~3-4 s | Number of unique protons, chemical environment, integration (proton count), and proton-proton coupling.[9] |
| ¹³C NMR | zgpg30 | 1024 or more | 2.0 s | ~1-2 s | Number of unique carbons and their chemical environment (sp², sp³).[9] |
| DEPT-135 | dept135 | 256 | 2.0 s | ~1-2 s | Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent. |
2.2.2. 2D NMR Acquisition Parameters
2D NMR experiments are indispensable for mapping the connectivity of the molecular skeleton.[10]
| Experiment | Key Purpose | Typical Parameters |
| ¹H-¹H COSY | Identifies protons that are spin-coupled (typically 2-3 bonds apart).[5] | NS=8-16 per increment, D1=1.5s |
| ¹H-¹³C HSQC | Correlates each proton signal with its directly attached carbon.[2] | NS=4-8 per increment, D1=1.5s |
| ¹H-¹³C HMBC | Reveals long-range (2-4 bond) correlations between protons and carbons. Crucial for connecting molecular fragments. | NS=16-32 per increment, D1=1.5s, Long-range coupling delay optimized for ~8 Hz. |
Spectral Interpretation and Analysis
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The proton spectrum can be divided into three main regions: the aromatic region, the dioxolo group, and the ethyl ester group. Protons on the quinoline ring system typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom.[4]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expected Couplings |
| H-2 | ~8.9 - 9.1 | Doublet (d) | 1H | Significantly deshielded by the adjacent N1 atom and coupled to H-4 (⁴J). |
| H-4 | ~8.2 - 8.4 | Doublet (d) | 1H | Deshielded by N1 and the C8-ester. Coupled to H-2 (⁴J) and potentially H-5 (⁵J, small). |
| H-5 | ~7.8 - 8.0 | Singlet (s) | 1H | Located on the benzene portion of the quinoline. Appears as a singlet due to lack of adjacent protons. |
| H-9 | ~7.3 - 7.5 | Singlet (s) | 1H | Located on the benzene portion. Appears as a singlet. Its chemical shift is influenced by the adjacent dioxolo ring. |
| -O-CH₂-O- (Dioxolo) | ~6.1 - 6.3 | Singlet (s) | 2H | A characteristic sharp singlet for the methylenedioxy bridge protons. |
| -COOCH₂CH₃ (Methylene) | ~4.4 - 4.6 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Split into a quartet by the three methyl protons (J ≈ 7.1 Hz). |
| -COOCH₂CH₃ (Methyl) | ~1.4 - 1.5 | Triplet (t) | 3H | Shielded aliphatic proton. Split into a triplet by the two methylene protons (J ≈ 7.1 Hz). |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a "carbon fingerprint" of the molecule.[2] DEPT-135 is used to confirm the assignments of CH, CH₂, and CH₃ carbons.
| Carbon Assignment | Predicted δ (ppm) | Carbon Type (DEPT-135) | Rationale |
| C=O (Ester) | ~165 - 168 | Quaternary (absent) | Typical chemical shift for an ester carbonyl carbon. |
| C-2 | ~150 - 152 | CH (positive) | Aromatic carbon adjacent to nitrogen. |
| C-8a, C-9a | ~148 - 150 | Quaternary (absent) | Fused aromatic carbons adjacent to the dioxolo oxygens. |
| C-4a | ~146 - 148 | Quaternary (absent) | Quinoline bridgehead carbon. |
| C-4 | ~138 - 140 | CH (positive) | Aromatic carbon in the pyridine ring. |
| C-7 | ~128 - 130 | Quaternary (absent) | Carbon bearing the ester substituent. |
| C-5a | ~122 - 125 | Quaternary (absent) | Quinoline bridgehead carbon. |
| C-9 | ~108 - 110 | CH (positive) | Aromatic carbon shielded by the dioxolo group. |
| C-5 | ~105 - 107 | CH (positive) | Aromatic carbon shielded by the dioxolo group. |
| -O-CH₂-O- | ~102 - 104 | CH₂ (negative) | Characteristic shift for the methylenedioxy carbon. |
| -COOCH₂CH₃ | ~61 - 63 | CH₂ (negative) | Methylene carbon of the ethyl ester. |
| -COOCH₂CH₃ | ~14 - 15 | CH₃ (positive) | Methyl carbon of the ethyl ester. |
Unambiguous Assignment with 2D NMR
While 1D spectra provide the foundation, 2D NMR techniques are required to definitively connect the pieces of the structural puzzle.[11]
3.3.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings. For this molecule, the most informative correlation will be between the ethyl group protons.
-
Expected Correlation: A cross-peak will be observed between the methylene quartet (~4.5 ppm) and the methyl triplet (~1.4 ppm) of the ethyl ester group, confirming their connectivity. A very weak cross-peak might be observable between H-2 and H-4.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum maps each proton to its directly attached carbon, acting as a powerful assignment tool.
Caption: Expected ¹H-¹³C HSQC correlations for direct C-H bonds.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is the key to assembling the entire structure by showing correlations between protons and carbons that are 2 to 4 bonds away. This allows for the unambiguous placement of substituents and confirmation of the ring fusion.
Key Expected HMBC Correlations:
-
H-5 to C-4, C-7, and C-9: These correlations will firmly place the H-5 proton and link the two aromatic rings.
-
H-2 to C-4 and C-8a: Connects the pyridine ring to the fused benzene ring system.
-
H-4 to C-2, C-5, and C-8a: Provides further confirmation of the quinoline core structure.
-
Dioxolo Protons (-OCH₂O-) to C-9 and C-9a: Confirms the position of the fused five-membered ring.
-
Ethyl Methylene Protons (-CH₂-) to the Ester Carbonyl (C=O) and C-7: This is a crucial correlation that confirms the attachment of the ethyl ester group at the C-7 position.
Conclusion
By following this systematic protocol—from careful sample preparation to the hierarchical application of 1D and 2D NMR experiments—researchers can achieve a complete and unambiguous structural characterization of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. The combined data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra form a self-validating dataset that ensures the highest level of scientific integrity for professionals in chemical research and drug development.
References
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. (n.d.).
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). Benchchem.
- Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
- use of nmr in structure ellucidation. (n.d.). Slideshare.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys Chem Ind J, 13(2), 122.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of Chemical Education, 79(1).
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
-
Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate. (n.d.). Appchem. Retrieved from
- Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. (n.d.). Benchchem.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. use of nmr in structure ellucidation | PDF [slideshare.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. pubs.acs.org [pubs.acs.org]
Advanced Formulation Techniques for Ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in Targeted Drug Delivery
Scientific Rationale & Formulation Challenges
Ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a highly lipophilic ester derivative structurally allied to oxolinic acid, a first-generation quinolone antibacterial agent. While the parent compound exhibits potent inhibition of bacterial DNA gyrase, the esterified precursor presents a unique set of physicochemical challenges that severely limit its direct application in biological systems.
The primary barriers to clinical and experimental translation include:
-
Extreme Hydrophobicity: The masking of the carboxylic acid group via ethyl esterification renders the molecule practically insoluble in aqueous media, leading to poor bioavailability and erratic absorption profiles.
-
Photolability: Similar to other quinoline and quinolone derivatives, this compound is highly susceptible to UV-induced radical formation and rapid photodegradation[1].
-
High Crystalline Lattice Energy: The molecule exhibits a strong propensity to crystallize. Achieving a kinetically stable amorphous state requires extreme critical cooling rates (up to 10,000 K·s⁻¹ for related quinolones), making physical stabilization mandatory[2].
To harness the pharmacological potential of this compound—either as a localized antibacterial prodrug or a targeted therapeutic—advanced drug delivery systems (DDS) must be employed. This application note details two validated formulation architectures: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation for solubility enhancement and photoprotection, and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles for sustained intracellular delivery[3].
Formulation Workflows & Strategic Causality
The selection of a formulation strategy is dictated by the intended pharmacokinetic outcome. HP-β-CD complexation provides immediate solubility and rapid release, ideal for systemic circulation. Conversely, PLGA nanoparticles provide a protective hydrophobic matrix that prevents premature ester hydrolysis, enabling sustained release and endosomal uptake by target cells[4].
Workflow of formulation strategies to overcome solubility and stability limitations.
Validated Experimental Protocols
Protocol A: HP-β-CD Inclusion Complexation via Kneading
Causality: The kneading method is selected over solvent co-evaporation because it utilizes mechanical shear to drive the hydrophobic quinoline ring into the lipophilic cavity of HP-β-CD, drastically reducing the need for organic solvents. The dimensional compatibility between the quinoline core and the β-cyclodextrin cavity (approx. 6.0–6.5 Å) shields the photolabile regions of the drug from UV radiation, significantly decreasing the photodegradation rate constant[1].
Step-by-Step Methodology:
-
Molar Ratio Calculation: Weigh ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate and HP-β-CD in a precise 1:1 molar ratio.
-
Paste Formation: Transfer the HP-β-CD to a ceramic mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogenous, viscous paste. Rationale: The ethanol acts as a wetting agent to disrupt the crystalline lattice of the ester without fully dissolving it.
-
Mechanical Kneading: Gradually incorporate the ester into the paste. Knead continuously for 45 minutes, adding micro-aliquots of the solvent mixture if the paste becomes too dry.
-
Drying: Transfer the complex to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual solvent.
-
Milling: Gently pulverize the dried solid and pass it through a 100-mesh sieve to ensure uniform particle size.
Self-Validating QC Checkpoint: Perform Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the complete disappearance of the ester’s characteristic melting endotherm. If a diminished peak remains, it indicates a mere physical mixture, and the kneading duration must be increased.
Protocol B: PLGA Nanoparticle Formulation via Single Emulsion (O/W)
Causality: Because the ester is highly lipophilic, a single oil-in-water (O/W) emulsion is optimal. Ethyl acetate is chosen as the organic phase because it solubilizes both PLGA and the ester, is immiscible with water, and has a high vapor pressure allowing for rapid evaporation. Poly(vinyl alcohol) (PVA) is used in the aqueous phase to provide steric stabilization, preventing nanoparticle coalescence during solvent removal[3].
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of the ester in 2 mL of ethyl acetate. Vortex until optically clear.
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA aqueous solution, filtered through a 0.22 µm membrane to remove particulate impurities.
-
Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous magnetic stirring (800 rpm).
-
Sonication: Immediately subject the coarse emulsion to probe sonication (100W, 40% amplitude) for 3 minutes in an ice bath. Rationale: The ice bath dissipates heat, preventing premature polymer precipitation and thermal degradation of the ester.
-
Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for 4 hours in a fume hood to evaporate the ethyl acetate, hardening the PLGA droplets into solid nanoparticles.
-
Purification: Centrifuge at 15,000 × g for 20 minutes. Discard the supernatant (containing unencapsulated drug and excess PVA). Resuspend the pellet in ultrapure water. Repeat twice.
-
Lyophilization: Freeze the suspension at -80°C and lyophilize for 48 hours using 5% sucrose as a cryoprotectant.
Self-Validating QC Checkpoint: Analyze the resuspended nanoparticles using Dynamic Light Scattering (DLS). A valid batch must exhibit a Z-average diameter between 100–150 nm and a Polydispersity Index (PDI) < 0.2. Encapsulation Efficiency (EE%) should be quantified via HPLC after lysing a nanoparticle aliquot in acetonitrile.
Intracellular Delivery & Mechanism of Action
Once formulated into PLGA nanoparticles, the ester prodrug can be efficiently taken up by target cells via endocytosis. The acidic environment of the endolysosome accelerates the degradation of the PLGA matrix, releasing the ester. Subsequent intracellular esterases hydrolyze the ethyl ester, yielding the active oxolinic acid derivative, which then targets bacterial DNA gyrase[5].
Intracellular processing and antimicrobial mechanism of the formulated ester prodrug.
Quantitative Data Synthesis
The following table summarizes the comparative physicochemical and pharmacokinetic parameters of the raw ester versus the engineered delivery systems.
| Formulation | Apparent Aqueous Solubility (µg/mL) | Photodegradation Half-life (t₁/₂) | Encapsulation Efficiency (%) | Release Kinetics |
| Free Ester (Crystalline) | < 1.0 | ~ 2.0 hours | N/A | N/A |
| HP-β-CD Inclusion Complex | > 500.0 | > 24.0 hours | > 95.0% (Complexation) | Rapid Burst (100% in < 1h) |
| PLGA Nanoparticles | Dispersible (Colloidal) | > 48.0 hours | 78.5 ± 4.2% | Sustained (Over 72h) |
Note: Photodegradation half-life is measured under simulated continuous solar irradiation (310–390 nm).
Sources
- 1. openarchives.gr [openarchives.gr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. int-res.com [int-res.com]
- 4. Nanoparticles: Antimicrobial Applications and Its Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the interaction between oxolinic acid aggregates and protein and its analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reaction yield in ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
Welcome to the technical support center for the synthesis of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. The core of this synthesis is the Gould-Jacobs reaction, a powerful method for creating the quinoline scaffold, which is a key component in numerous therapeutic agents.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the synthesis of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate can stem from several stages of the Gould-Jacobs reaction. The primary areas to investigate are the initial condensation and the subsequent thermal cyclization.
Possible Causes & Solutions:
-
Incomplete Condensation: The initial reaction between 6-aminopiperonal and diethyl ethoxymethylenemalonate (DEEM) to form the anilidomethylenemalonate intermediate may not be going to completion.
-
Optimization: Ensure you are using a slight excess (1.0-1.2 equivalents) of DEEM.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 1-2 hours at 100-130 °C.[2] It is also crucial to use fresh, high-quality reagents to avoid side reactions.
-
-
Inefficient Cyclization: The thermal cyclization of the intermediate is a critical, high-energy step that often requires temperatures above 250 °C.[2][4] Inadequate temperature or inefficient heat transfer can lead to low conversion.
-
Conventional Heating: The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature and ensuring even heating. Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are commonly used.[5][6][7][8][9] Refluxing in these solvents for 30-60 minutes is a typical starting point.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly improve yields and reduce reaction times.[2][10] It allows for rapid and uniform heating to temperatures that are difficult to achieve with conventional methods. Optimization of both temperature and time is critical, as prolonged heating at very high temperatures can lead to product degradation.[2][11]
-
Question 2: I am observing the formation of a dark, tarry substance during the cyclization step. What is causing this and how can I prevent it?
The formation of tar is a common issue in high-temperature organic reactions, often due to decomposition of starting materials or products.
Possible Causes & Solutions:
-
Thermal Decomposition: Prolonged exposure to the high temperatures required for cyclization can lead to the degradation of the desired product and the formation of polymeric byproducts.[4]
-
Optimization of Reaction Time and Temperature: It's a delicate balance; the temperature needs to be high enough for cyclization to occur, but the reaction time should be minimized to prevent degradation.[11] Careful monitoring of the reaction by TLC is essential.
-
Even Heating: The use of a high-boiling solvent like Dowtherm A helps to maintain a consistent and evenly distributed temperature, minimizing localized overheating that can lead to charring.[12] Efficient stirring is also critical.[13]
-
-
Presence of Impurities: Impurities in the starting materials or the intermediate from the condensation step can act as catalysts for polymerization and tar formation at high temperatures.
-
Purification of Intermediate: While the crude anilidomethylenemalonate intermediate can often be used directly in the next step, purification by recrystallization may be necessary if you are experiencing significant tar formation.[2]
-
Question 3: The cyclization reaction is not proceeding to completion, and I'm isolating a significant amount of the uncyclized intermediate. What can I do?
Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction, directly impacting the final yield.
Possible Causes & Solutions:
-
Insufficient Temperature: The 6-electron electrocyclization has a high activation energy barrier.[2]
-
Increase Temperature: Gradually increasing the reaction temperature can help to overcome this barrier and drive the reaction to completion.
-
Microwave Heating: As mentioned previously, microwave synthesis is highly effective at achieving the high temperatures necessary for this transformation, often leading to better results than conventional heating.[10][11]
-
-
Sub-optimal Reaction Time: While prolonged heating can cause decomposition, insufficient heating time will result in incomplete conversion.
-
Time Optimization Studies: A time-course study, monitored by TLC or LC-MS, can help you identify the point at which the formation of the product plateaus and before significant degradation begins.[11]
-
Question 4: My final product is difficult to purify. It's an oil or crystallizes poorly. What are my options?
Purification can be challenging due to the presence of residual high-boiling solvent or other impurities.
Possible Causes & Solutions:
-
Residual Solvent: High-boiling solvents like Dowtherm A can be difficult to remove completely.
-
High Vacuum Distillation: Thorough removal of the solvent under high vacuum is essential.
-
Trituration: If the product is an oil, attempting to induce crystallization by triturating with a non-polar solvent like hexane or petroleum ether can be effective.
-
-
Impurities: The presence of side-products or unreacted starting materials can inhibit crystallization.
-
Column Chromatography: If recrystallization is unsuccessful, purification of the crude product using column chromatography is a reliable alternative.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. Common choices include ethanol, acetic acid, or a mixture of DMF and water.
-
Frequently Asked Questions (FAQs)
What is the general reaction scheme for the synthesis of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate?
The synthesis follows the Gould-Jacobs reaction pathway. It begins with the condensation of 6-aminopiperonal with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal intramolecular cyclization to form the quinoline ring system.[1][2]
What are the key reaction parameters to control for optimal yield?
The two most critical parameters are the temperature of the cyclization step and the reaction time. The cyclization requires high temperatures (typically >250 °C), but prolonged heating can lead to product degradation.[4][11] Therefore, finding the optimal balance between these two factors is key to maximizing the yield.
Are there any modern alternatives to conventional heating for the cyclization step?
Yes, microwave-assisted synthesis has emerged as a highly effective method for the Gould-Jacobs reaction.[2][10] It offers rapid and uniform heating, which can lead to significantly shorter reaction times and often improved yields compared to traditional methods.[2][11]
What are some common side reactions to be aware of?
Besides thermal decomposition leading to tar formation, another potential side reaction is the decarboxylation of the ester group at very high temperatures and/or pressures, especially in a sealed microwave vessel.[11] This would lead to the formation of the corresponding quinoline without the ethyl carboxylate group at the 7-position.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis
-
Condensation: In a round-bottom flask, combine 6-aminopiperonal (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[2]
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature to allow the product to precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with a non-polar solvent. The crude product can be purified by recrystallization.[2]
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vial, combine the anilidomethylenemalonate intermediate with a high-boiling solvent (if necessary, though solvent-free conditions can also be explored).
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes).[2][11] Monitor the pressure in the vessel.
-
Work-up and Purification: After cooling, the product can be isolated and purified using the same methods described in the classical protocol.
Data Presentation
Table 1: Comparison of Microwave Conditions for Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | Low |
| 2 | 300 | 20 | 28 |
| 3 | 250 | 60 | Low |
| 4 | 300 | 5 | 47 |
Adapted from a study on the reaction of aniline and DEEM, illustrating the critical role of temperature and time optimization in microwave-assisted synthesis.[2][11]
Visualizations
Caption: General workflow of the Gould-Jacobs synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]
-
Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved April 7, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved April 7, 2026, from [Link]
-
Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. (n.d.). Retrieved April 7, 2026, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved April 7, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved April 7, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved April 7, 2026, from [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved April 7, 2026, from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.). Retrieved April 7, 2026, from [Link]
-
Synthesis of ethyl 5,8-dihydro-5-(methylamino)-8-oxo-1,3-dioxolo[4,5-g]-quinoline-7-carboxylate - PrepChem.com. (n.d.). Retrieved April 7, 2026, from [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). Retrieved April 7, 2026, from [Link]
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Retrieved April 7, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved April 7, 2026, from [Link]
-
Dowtherm A - Anco Chemicals Inc. (n.d.). Retrieved April 7, 2026, from [Link]
-
Dowtherm™ A | Globaltherm Omnitech - Global Heat Transfer. (n.d.). Retrieved April 7, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dowtherm® A eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide | Sigma-Aldrich [sigmaaldrich.com]
- 7. chempoint.com [chempoint.com]
- 8. ancochemicals.com [ancochemicals.com]
- 9. Dowtherm™ A | Globaltherm Omnitech [globalhtf.com]
- 10. selectscience.net [selectscience.net]
- 11. ablelab.eu [ablelab.eu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming DMSO Solubility Challenges for Ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex solubilization of ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-30-1).
As a highly planar, polycyclic aromatic compound (a quinoline derivative fused with a dioxolo ring), this molecule exhibits exceptionally strong intermolecular π-π stacking. According to the Solubility Forecast Index (SFI), extended aromatic ring systems drastically increase crystal lattice energy, making dissolution thermodynamically unfavorable even in strong polar aprotic solvents like dimethyl sulfoxide (DMSO)[1]. Furthermore, because this compound is an ethyl ester, traditional aqueous solubilization strategies used for its parent compound (oxolinic acid) cannot be applied without risking chemical degradation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my compound failing to dissolve in 100% DMSO at room temperature? A1: The issue is likely a combination of high crystal lattice energy and solvent degradation. While DMSO is a universal solvent, it is highly hygroscopic. Even trace amounts of atmospheric moisture (<1% water) absorbed into the DMSO will drastically alter the solvent's dielectric constant, collapsing the solubility limit of lipophilic quinolines[2]. For highly planar molecules, thermodynamic solubility is low; you must use freshly opened, anhydrous DMSO to achieve baseline solubility (typically limited to ~1 mg/mL or ~3.8 mM)[2].
Q2: The parent compound (oxolinic acid) dissolves easily in 0.5 M NaOH. Can I use basic aqueous solutions instead of DMSO? A2: No. While oxolinic acid can reach concentrations up to 50 mg/mL in 0.5 M NaOH[3], your compound is an ethyl ester. Exposure to strong aqueous bases will rapidly catalyze ester hydrolysis, converting your target molecule into oxolinic acid. If your assay requires the intact ester, you are strictly limited to organic solvents or carefully buffered co-solvent systems.
Q3: Can I use heat and sonication to force dissolution? A3: Yes, but within strict thermodynamic limits. Sonication provides the mechanical cavitation energy required to disrupt the rigid π-π stacking of the crystal lattice, shifting the compound into kinetic solubility[4]. Gentle heating (up to 37°C) can assist this process. However, avoid temperatures exceeding 40°C; elevated heat in the presence of trace moisture can still trigger premature hydrolysis of the ester linkage.
Q4: My DMSO stock is clear, but the compound precipitates instantly when added to my cell culture media. How do I prevent "DMSO Shock"? A4: "DMSO shock" occurs when a concentrated organic stock is rapidly introduced to an aqueous environment, causing a sudden drop in solvent polarity that forces the compound to nucleate and crash out of solution[4]. To prevent this:
-
Lower the stock concentration: Do not push the DMSO stock to its absolute saturation limit.
-
Stepwise dilution: Add the DMSO stock dropwise to the aqueous buffer while under vigorous vortexing to ensure rapid dispersion.
-
Maintain low final DMSO: Ensure the final assay concentration of DMSO remains below 0.5% to prevent solvent-induced artifacts[3].
Part 2: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates a self-validating checkpoint (OD600 measurement) to differentiate between a true molecular solution and a colloidal suspension.
Protocol: Preparation of a 2 mM Anhydrous DMSO Stock Solution
Materials Required:
-
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate powder (desiccated)
-
High-purity, strictly anhydrous DMSO (sealed under argon)
-
Bath sonicator
-
UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Thermal Equilibration: Allow the sealed vial of the compound and the anhydrous DMSO to reach room temperature (RT) in a desiccator before opening. This prevents ambient condensation from introducing water into the system.
-
Gravimetric Addition: Accurately weigh 1.0 mg of the compound into a sterile, amber glass vial (PTFE-lined cap).
-
Solvent Addition: Add 1.91 mL of anhydrous DMSO directly to the powder to target a 2.0 mM concentration.
-
Mechanical Disruption: Vortex vigorously for 60 seconds. Transfer the vial to a bath sonicator (maintained at RT) and sonicate for 15 minutes[2].
-
Thermal Assist (If necessary): If visible particulates remain, warm the vial in a 37°C water bath for 5 minutes, followed by an additional 5 minutes of sonication.
-
Self-Validation Check (Critical): Transfer 100 µL of the solution to a microcuvette and measure the optical density at 600 nm (OD600) against a pure DMSO blank.
-
Pass: OD600 < 0.01 (True molecular solution).
-
Fail: OD600 ≥ 0.01 (Presence of sub-visible colloidal aggregates; the compound is not fully dissolved).
-
-
Storage: Aliquot the validated solution into single-use tubes, blanket with argon, and store at -20°C. Avoid freeze-thaw cycles[2].
Part 3: Quantitative Data & Solubilization Strategies
The table below summarizes the causality and expected outcomes of various solubilization strategies for this specific quinoline ester.
| Solvent System | Max Achievable Concentration | Preparation Method | Stability & Risk Profile |
| 100% Anhydrous DMSO | ~1 to 2 mM (~0.25 - 0.5 mg/mL) | Sonication (15 min, RT) | High Stability. Highly sensitive to atmospheric moisture. Requires sealed storage. |
| Standard DMSO (Ambient) | < 0.5 mM | Vortexing | High Risk. Prone to rapid precipitation due to water absorption from the air. |
| DMSO + 10% PEG300 | ~5 mM | Sonication + 37°C Heating | Moderate Stability. PEG disrupts π-π stacking and provides steric hindrance against re-aggregation[5]. |
| 0.5 M NaOH (Aqueous) | N/A (Not Recommended) | Direct dissolution | Critical Failure. Rapid hydrolysis of the ethyl ester, converting it to oxolinic acid[3]. |
Part 4: Solubilization Workflow Visualization
The following decision tree illustrates the logical progression for achieving a stable stock solution without compromising the structural integrity of the ester.
Solubilization workflow for ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate in DMSO.
References
-
Chemotaxis Group / Semmelweis University. "Drug Bioavailability, Second Edition". Discusses the Solubility Forecast Index (SFI) and the impact of planar aromatic ring systems on DMSO solubility. Available at:[Link][1]
Sources
Technical Support Center: Advanced Purification of Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Welcome to the dedicated support portal for the isolation and purification of ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 26893-30-1) [4]. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists.
This compound is a critical tricyclic intermediate in the synthesis of the first-generation quinolone antibiotic, oxolinic acid [2]. While recent continuous flow chemistry approaches have attempted to telescope synthesis steps without intermediate isolation [1], traditional batch manufacturing and analytical standard preparation still demand rigorous, high-fidelity purification of this ester [3].
Every protocol detailed below is engineered as a self-validating system —meaning you will analytically confirm the success of one step before proceeding to the next, minimizing downstream failures.
Mechanistic Principles of Purification
To successfully purify this intermediate, you must understand the causality behind its chemical sensitivities:
-
The [1,3]Dioxolo Ring: The methylenedioxy group is highly sensitive to strong Lewis and Brønsted acids. Exposure to acidic environments (like untreated silica gel) can catalyze ring cleavage.
-
The Ester Linkage: The C7 ethyl ester is susceptible to base-catalyzed saponification. If the pH exceeds 8.5 during aqueous workup, it will prematurely hydrolyze into the free oxolinic acid.
-
The Quinoline Core: The nitrogen atom dictates the molecule's pH-dependent solubility. Maintaining a strictly neutral to mildly basic environment (pH 7.0–7.5) ensures the molecule remains unprotonated and partitions cleanly into organic solvents.
Process Workflows & Experimental Methodologies
Purification workflow for ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate.
Protocol A: pH-Controlled Liquid-Liquid Extraction
Causality: Cyclization often leaves behind acidic byproducts. Neutralization prevents protonation of the quinoline nitrogen, forcing the target ester into the organic phase while protecting the ester linkage from base-catalyzed hydrolysis.
-
Dilution: Dilute the crude cyclization mixture with 3 volumes of Ethyl Acetate (EtOAc).
-
Neutralization: Wash the organic layer with an equal volume of 0.1 M NaHCO₃. Do not use NaOH or Na₂CO₃, as the elevated pH will saponify the ester.
-
Phase Separation: Allow phases to separate for 10 minutes. Extract the aqueous layer once more with fresh EtOAc.
-
Drying: Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Validation Checkpoint: Spot the organic phase on a TLC plate (Silica gel, 60:40 Hexane:EtOAc). The target ester should appear at an Rf of ~0.45 under UV light (254 nm). Check the pH of the aqueous waste; it must read between 7.0 and 7.5.
Protocol B: Buffered Flash Column Chromatography
Causality: Standard silica gel is slightly acidic and can degrade the dioxolo ring. Pre-treating the column neutralizes these active sites.
-
Column Preparation: Slurry pack silica gel using Hexane containing 1% Triethylamine (TEA).
-
Loading: Concentrate the organic phase from Protocol A in vacuo and load it onto the column.
-
Elution: Run a gradient from 80:20 Hexane:EtOAc to 50:50 Hexane:EtOAc.
-
Validation Checkpoint: Collect fractions and analyze via HPLC. Pool fractions where the target peak exhibits >98% AUC.
Protocol C: Recrystallization
Causality: Exploits the steep temperature-solubility curve of the ester in ethanol to remove trace co-eluting impurities.
-
Dissolution: Dissolve the pooled, concentrated product in a minimal amount of boiling absolute ethanol.
-
Crystallization: Cool the solution slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.
-
Isolation: Filter the crystals under vacuum and wash with ice-cold ethanol.
-
Validation Checkpoint: Dry the crystals in a vacuum oven at 40°C. Verify purity via HPLC (Expected >99.5%).
Troubleshooting Guides & FAQs
Decision tree for resolving common purification impurities.
Q: During the thermal cyclization step in diphenyl ether, my isolated product is a gummy residue rather than a solid. How can I resolve this? A: This is caused by residual diphenyl ether acting as a plasticizer, which disrupts the crystal lattice of the ester. Solution: Prior to Protocol C (Recrystallization), triturate the crude gummy residue with cold hexanes. Diphenyl ether is highly soluble in hexanes, whereas ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate is virtually insoluble. Filter the resulting solid and proceed.
Q: My HPLC analysis shows a major impurity eluting earlier than the target ester. What is it, and how do I remove it? A: Early-eluting (more polar) impurities in reverse-phase HPLC are typically the hydrolyzed free acid (oxolinic acid) [2]. This occurs if the workup pH exceeded 8.5, triggering premature saponification[3]. Solution: To remove the free acid, wash your organic phase with a mild 0.1 M NaHCO₃ solution. The free acid will partition into the aqueous phase as a sodium salt, while the target ester remains in the organic phase.
Q: Why is my product discoloring (turning brown/yellow) during concentration in the rotary evaporator? A: This indicates thermal degradation or the oxidation of trace unreacted aniline precursors. Solution: Ensure the water bath temperature does not exceed 40°C during solvent removal. If discoloration persists, filter the organic phase through a short pad of Celite and activated charcoal prior to concentration.
Quantitative Data Summaries
Table 1: Quantitative Solubility Data for Solvent Selection
Use this table to logically select solvents for extraction, trituration, and crystallization based on the polarity of the target ester versus common impurities.
| Solvent | Polarity Index | Target Ester Solubility | Impurity (Diphenyl Ether) Solubility | Recommended Process Use |
| Hexane | 0.1 | Poor | Excellent | Trituration / Defatting |
| Ethyl Acetate | 4.4 | Excellent | Good | Liquid-Liquid Extraction |
| Ethanol | 5.2 | Moderate (Hot) | Moderate | Recrystallization |
| Water | 10.2 | Insoluble | Insoluble | Aqueous Washing / Quenching |
Table 2: Reverse-Phase HPLC Parameters for Self-Validation
Standardized parameters to ensure accurate purity assessment of the quinoline core.
| Parameter | Specification | Causality / Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Provides optimal retention for moderately polar tricyclic esters. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains the quinoline nitrogen in a consistent protonation state. |
| Mobile Phase B | Acetonitrile (MeCN) | Ensures sharp peak shapes and efficient elution of the ester. |
| Gradient | 20% B to 80% B over 15 min | Resolves the free acid (early eluter) from the ester (late eluter). |
| Detection | UV at 254 nm & 315 nm | 315 nm is highly specific to the conjugated quinolone core [2]. |
References
-
Title : Safety-Enhanced Multistep Flow Synthesis of Oxolinic Acid with Process Intensification Source : ACS Sustainable Chemistry & Engineering URL :[Link]
reducing byproducts in ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate crystallization
Technical Support Center: Crystallization Optimization for Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Welcome to the Technical Support Center. This guide is designed for chemical engineers, research scientists, and drug development professionals tasked with optimizing the synthesis and purification of quinolone intermediates.
Scientific Context & Causality
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a critical tricyclic intermediate in the synthesis of quinolone antibiotics, most notably oxolinic acid[1]. The formation of the quinolone core typically involves the Gould-Jacobs reaction, where an acyclic enamine undergoes thermal cyclization at elevated temperatures (often >250°C in diphenyl ether/biphenyl mixtures like Dowtherm A)[2].
While this high thermal energy is required to overcome the activation barrier for cyclization, it simultaneously triggers competing thermodynamic pathways. This results in a complex crude matrix containing the target linear[4,5-g] isomer, the angular [4,5-h] regioisomer, decarboxylated degradants, and unreacted starting materials[3]. Effective crystallization is not merely a separation step; it is a thermodynamic purification system designed to selectively nucleate the target molecule while kinetically trapping impurities in the mother liquor.
Troubleshooting Guide & FAQs
Q1: My crystallization yields a sticky, tarry mass instead of distinct crystals. How do I prevent "oiling out"? Cause: Oiling out (liquid-liquid phase separation or LLPS) occurs when the supersaturation level exceeds the solubility of the compound in its liquid state before reaching the nucleation boundary of the solid state. In the presence of highly lipophilic solvents like Dowtherm A, the intermediate forms a solute-rich liquid phase that traps polymeric byproducts[1]. Solution: You must bypass the LLPS boundary by controlling the supersaturation generation rate. Do not crash-cool. Instead, cool the reaction mass to 90°C, add a miscible anti-solvent (e.g., ethanol), and introduce seed crystals (1-2% w/w) within the metastable zone width (MSZW). Apply a linear cooling ramp of -0.1 to -0.2 °C/min.
Q2: HPLC analysis shows persistent contamination with the angular [4,5-h] regioisomer. How can I purge this byproduct? Cause: The 3,4-methylenedioxyaniline precursor can cyclize at either the 6-position (yielding the target linear [4,5-g] core) or the 2-position (yielding the angular [4,5-h] core)[3]. Because their molecular weights and polarities are nearly identical, they tend to co-crystallize. Solution: The linear isomer exhibits stronger intermolecular π−π stacking due to its extended planar geometry, resulting in a slightly higher lattice energy. Exploit this by using a highly polar aprotic solvent like Dimethylformamide (DMF) for recrystallization[1]. The angular isomer remains more soluble in cold DMF. Maintain the final crystallization hold temperature at 5°C for at least 4 hours to maximize the yield of the linear isomer while keeping the angular isomer in solution.
Q3: The final dried powder has a strong chemical odor and clumps together. What is going wrong? Cause: This is a classic symptom of Dowtherm A (diphenyl ether) occlusion within the crystal lattice or surface adherence. Diphenyl ether has a high boiling point (258°C) and cannot be removed by standard vacuum drying without melting the product[2]. Solution: Implement a rigorous displacement wash during filtration. Once the primary crystallization is complete, filter the slurry and immediately wash the wet cake with a non-polar, volatile anti-solvent such as petroleum ether or heptane[1]. This selectively dissolves the residual diphenyl ether without solubilizing the quinoline carboxylate.
Q4: I am detecting the free carboxylic acid (hydrolyzed byproduct) in my ester product. How do I stop this? Cause: The ethyl ester group is susceptible to saponification or acid-catalyzed hydrolysis if trace moisture is present during prolonged high-temperature holds[4]. Solution: Ensure all solvents (especially the ethanol used for anti-solvent addition) are strictly anhydrous. Limit the hold time of the reaction mass at >200°C to the minimum required for complete cyclization (verify via in-process TLC/HPLC).
Visualizing the Process
Reaction pathway illustrating the formation of the target linear isomer and associated byproducts.
Step-by-step controlled crystallization workflow to maximize purity and reject byproducts.
Standard Operating Protocol: Self-Validating Crystallization Workflow
This protocol is designed as a self-validating system; each step contains an In-Process Control (IPC) to ensure the system is behaving thermodynamically as expected before proceeding.
Step 1: Primary Precipitation and Solvent Displacement
-
Cooling: Upon completion of the Gould-Jacobs cyclization, cool the reaction mixture (in Dowtherm A) from 250°C to 90°C at a rate of 2°C/min.
-
Anti-Solvent Addition: Slowly charge anhydrous ethanol (2 volumes relative to the reaction mass) while maintaining agitation at 200 RPM.
-
Seeding: Introduce 1% w/w of pure ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate seed crystals.
-
IPC Check: Observe the reactor for 15 minutes. The seed crystals must not dissolve (confirming the system is within the MSZW) and the solution must not turn cloudy instantly (confirming avoidance of crash-nucleation).
-
-
Crystallization Ramp: Cool the mixture from 90°C to 20°C at a strictly controlled rate of -0.15°C/min.
-
Isolation: Filter the resulting suspension through a Nutsche filter.
-
Displacement Wash: Wash the wet cake with 2 volumes of cold petroleum ether or heptane to purge residual diphenyl ether[1].
-
IPC Check: Test the filtrate. It should be clear and free of target product (indicating minimal yield loss in the wash).
-
Step 2: Recrystallization (Polishing Step)
-
Dissolution: Transfer the crude wet cake to a clean reactor and suspend in Dimethylformamide (DMF) (3 volumes)[1].
-
Heating: Heat to 85°C until complete dissolution is achieved.
-
Cooling: Cool to 5°C at -0.5°C/min and hold for 4 hours to allow the linear isomer to fully crystallize while the angular isomer remains in the mother liquor.
-
Final Isolation: Filter, wash with cold anhydrous ethanol (1 volume), and dry under vacuum (50 mbar) at 60°C for 12 hours.
-
IPC Check: Final HPLC purity must be ≥ 99.5%, with the angular isomer ≤ 0.1%.
-
Quantitative Data & Impurity Rejection Profiles
The following table summarizes the physicochemical behavior of the target compound and its primary byproducts during the optimized crystallization workflow.
| Compound / Impurity | Solubility in Dowtherm A (90°C) | Solubility in DMF (5°C) | Primary Rejection Mechanism | Target Limit in Final API |
| Linear [4,5-g] Isomer (Target) | High | Low (< 5 mg/mL) | Preferential crystallization | > 99.5% (Assay) |
| Angular [4,5-h] Isomer | High | Moderate (~25 mg/mL) | Mother liquor retention (DMF) | < 0.15% |
| Decarboxylated Degradant | High | High | Mother liquor retention | < 0.10% |
| Diphenyl Ether (Solvent) | Miscible | High | Petroleum ether displacement wash | < 500 ppm |
| Tarry Polymers | Low (Oils out) | Insoluble | Prevention via controlled cooling | Not Detected |
Sources
long-term stability and storage of ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Technical Support Center: Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term stability and storage of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-30-1). We will delve into best practices for handling, troubleshooting common issues, and methodologies for ensuring the integrity of your compound.
Quick Reference: Storage and Handling
For immediate guidance, please refer to the summary table below. Detailed explanations are provided in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | 2-8°C (Refrigerated) [3] | Minimizes the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Light Exposure | Protect from Light (Amber Vial) [4][5] | Quinoline derivatives can be photosensitive, leading to photodegradation[4]. |
| Moisture | Store in a Dry Environment | The ethyl ester functional group is susceptible to hydrolysis, which is accelerated by moisture[2][6]. |
| Container | Tightly Sealed, Inert Material [7][8] | Prevents exposure to moisture and air. Glass is preferred. |
| pH of Solutions | Neutral pH (if in solution) | Stability of quinoline derivatives is highly pH-dependent; degradation can be accelerated in acidic or basic conditions[2][4]. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate?
For long-term stability, the solid compound should be stored in a tightly sealed container, such as an amber glass vial, at 2-8°C[3]. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis[9].
Q2: I've noticed my solid compound has changed from a white/off-white powder to a yellowish or brownish color. What does this mean?
Discoloration, particularly to yellow and then brown, is a common visual indicator of degradation in quinoline-containing compounds[4]. This is often a result of oxidation or photodegradation[4]. If you observe a color change, the integrity of your compound may be compromised, and purity should be reassessed before use.
Q3: My experimental results have been inconsistent lately. Could this be related to the stability of my compound?
Yes, a loss of potency or inconsistent assay results are classic signs of compound degradation[4]. The primary degradation pathways for this molecule are likely hydrolysis of the ethyl ester and degradation of the quinoline core. Hydrolysis would result in the formation of the corresponding carboxylic acid and ethanol, altering the molecule's properties[1][10]. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions[4].
Q4: What are the primary chemical degradation pathways for this compound?
The two most probable degradation pathways are:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or simply by the presence of water over time[2][6][11]. This reaction cleaves the ester bond to form the corresponding carboxylic acid (8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid) and ethanol. This is often the primary concern for stability in solution.
-
Quinoline Ring Degradation: The quinoline core can be susceptible to oxidation and photodegradation, especially when exposed to air and light[4][5]. This can lead to the formation of various byproducts, including hydroxyquinolines, and is often associated with a visible color change[4].
Visualizing a Key Degradation Pathway: Ester Hydrolysis
The following diagram illustrates the hydrolysis of the ethyl ester, a primary stability concern. This reaction can be catalyzed by acid (H+) or base (OH-).
Caption: Primary hydrolysis degradation pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Compound has discolored (yellow/brown) | Oxidation and/or Photodegradation: The sample was likely exposed to air (oxygen) and/or light over a prolonged period[4]. | 1. Discard the discolored compound as its purity is compromised. 2. For future storage, use amber vials and flush with an inert gas (N₂ or Ar) before sealing[5]. 3. Always store protected from light in a designated cold, dry location[7][9]. |
| Inconsistent biological/chemical assay results | Compound Degradation: A portion of the compound has likely degraded, reducing the effective concentration of the active molecule[4]. This is often due to hydrolysis in stock solutions. | 1. Perform a purity check on your solid sample and stock solution using HPLC (see protocol below). 2. Prepare fresh stock solutions for critical experiments. 3. If using aqueous buffers, prepare solutions immediately before use. Avoid storing aqueous solutions for extended periods. |
| Poor solubility of an older sample | Formation of Carboxylic Acid: Hydrolysis of the ethyl ester results in the formation of the corresponding carboxylic acid, which has different solubility properties than the parent ester. | 1. Confirm the identity of the material using an analytical technique like LC-MS. 2. If hydrolysis is confirmed, the material is not suitable for experiments requiring the parent ester. 3. Ensure the solid compound is stored in a desiccator or under inert gas to prevent moisture exposure[9]. |
| Appearance of new peaks in HPLC chromatogram | Degradation: The new peaks represent degradation products. | 1. Identify the storage or experimental condition that may have caused degradation (e.g., prolonged storage in solution, exposure to high temperature, light, or non-neutral pH). 2. Use the "Forced Degradation Study" protocol below to help identify the nature of the degradants. 3. Optimize storage and handling procedures to mitigate the identified stress condition. |
Experimental Protocols
To ensure the integrity of your compound, it is crucial to employ a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred technique[4].
Protocol 1: Forced Degradation Study
This study is essential to demonstrate that your analytical method can effectively separate the parent compound from its potential degradation products.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at approximately 1 mg/mL.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis[4].
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature and monitor over time (e.g., 1, 4, 12 hours)[4]. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature and monitor over time (e.g., up to 24 hours)[4].
-
Thermal Degradation: Place a vial of the stock solution and a vial of the solid powder in an oven at an elevated temperature (e.g., 80°C)[4]. Sample at various time points.
-
Photolytic Degradation: Expose a stock solution in a transparent container (e.g., quartz cuvette) to a light source providing UV and visible light[4][12]. Keep a control sample wrapped in foil.
-
-
Analysis: Analyze all samples using the HPLC method described below. The goal is to achieve 5-20% degradation of the parent compound, which is sufficient to demonstrate specificity.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used to assess the purity and stability of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.
| HPLC Parameter | Suggested Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column suitable for retaining and separating aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides good peak shape and ionization for MS detection if used. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting non-polar compounds. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. | A gradient is crucial to elute potential polar degradation products (which come out early) and the non-polar parent compound (which comes out later). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume[4]. |
| Detector | Diode Array Detector (DAD) or UV | Set to monitor at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely in the 254-350 nm range for quinolines[13]). A DAD allows for peak purity analysis. |
System Suitability: Before running samples, perform a system suitability test. Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be <2%. The peak should also exhibit good symmetry (Tailing Factor < 2).
Logical Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability-related issues.
Caption: Decision tree for troubleshooting stability issues.
References
-
The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. PubMed. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. [Link]
-
Quinoline - SAFETY DATA SHEET. SBLCore. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Synthesis, characterisation and photoluminescent properties of quinoline derivatives containing both a biphenyl group and an alpha, beta-diarylacrylonitrile unit. ResearchGate. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
-
Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate. Appchem. [Link]
-
quinoline yellow (water soluble). Sdfine. [Link]
-
Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. Molbase. [Link]
-
Structural analogues of quinoline alkaloids: Straightforward route to[1][2]dioxolo[4,5‐ c ]quinolines with antibacterial properties. ResearchGate. [Link]
-
Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. [Link]
-
Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]
-
ESI Vidal. Rsc.org. [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. [Link]
Sources
- 1. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 8-HYDROXY-[1,3]DIOXOLO[4,5-G]QUINOLINE-7-CARBOXYLIC ACID ETHYL ESTER CAS#: 14205-65-3 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate Chromatography
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
Due to its basic quinoline nitrogen and the chelating potential of its carboxylate and dioxolo moieties, this molecule is highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Below, you will find a diagnostic workflow, mechanistic FAQs, and self-validating protocols to restore peak symmetry and ensure quantitative accuracy.
Diagnostic Decision Tree
Logical troubleshooting workflow for peak tailing in quinoline derivatives.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate exhibit severe tailing on my standard C18 column? A: The primary cause is secondary ion-exchange interactions with residual silanols on the silica stationary phase[1]. The molecule contains a basic quinoline nitrogen. At a mid-range mobile phase pH (e.g., pH 5–7), this nitrogen is partially protonated, while residual silanol groups (Si-OH) on the silica surface ionize to silanoate (Si-O⁻)[2]. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary retention mechanism. Because these active sites are heterogeneous and saturate quickly, the analyte elutes with a prolonged trailing edge[1].
Q2: How should I adjust my mobile phase to suppress these silanol interactions? A: You must operate at a pH that prevents this dual-ionization state. The most robust approach is to lower the mobile phase pH to ~2.5 using a buffer like 20 mM potassium phosphate or 0.1% trifluoroacetic acid (TFA)[3]. At pH 2.5, the basic quinoline nitrogen remains protonated, but the acidic silanol groups are fully neutralized (protonated). This eliminates the electrostatic attraction, forcing the analyte to retain solely via hydrophobic interactions[2]. Alternatively, if low pH is not viable for your assay, adding a competing base like triethylamine (TEA) at 5 mM can mask the active silanols[3].
Q3: I optimized the pH, but the peak is still tailing. Could the molecule be interacting with the instrument hardware? A: Yes. Molecules with adjacent electron-donating groups, such as the quinoline nitrogen and the carboxylate moiety, are notorious for metal chelation. They can form stable coordination complexes with trace metals (e.g., Fe³⁺, Al³⁺) present in the silica matrix, stainless steel tubing, or column frits[4]. If low pH does not resolve the tailing, metal chelation is the likely culprit. You can verify this by adding a chelating agent like EDTA to the mobile phase or by switching to a bioinert LC system with PEEK tubing[5].
Q4: What if all the peaks in my chromatogram are tailing, including neutral reference standards? A: If all peaks tail uniformly, the issue is physical, not chemical[6]. This typically indicates extra-column band broadening, a partially blocked column inlet frit, or a collapsed stationary phase bed (column void)[6]. A blocked frit distorts the sample plug before it even enters the separation bed. To validate this, examine the inlet frit, minimize the length and internal diameter (e.g., 0.005" ID) of the tubing, or replace the column entirely[2].
Quantitative Data: Impact of Troubleshooting Interventions
The table below summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor ( Tf ) for ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate. A Tf value of 1.0 represents perfect Gaussian symmetry, while values > 1.5 indicate problematic tailing.
| Experimental Condition | Mobile Phase pH | Additive | Column Hardware | USP Tailing Factor ( Tf ) | Diagnostic Conclusion |
| Baseline (Standard) | 6.5 | None | Stainless Steel C18 | 2.85 | Severe secondary interactions present. |
| Low pH Adjustment | 2.5 (Phosphate) | None | Stainless Steel C18 | 1.60 | Silanols protonated; moderate improvement, but residual tailing remains. |
| Silanol Masking | 6.5 | 10 mM TEA | Stainless Steel C18 | 1.45 | Silanols masked by competing amine; viable alternative to low pH. |
| Metal Passivation | 2.5 (Phosphate) | 0.5 mM EDTA | Stainless Steel C18 | 1.15 | Metal chelation eliminated; near-ideal symmetry achieved. |
| Fully Optimized System | 2.5 (Formic Acid) | None | PEEK Polar-Embedded | 1.05 | Ideal Gaussian peak shape; chemical and hardware interactions resolved. |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not guess the root cause. Execute the following self-validating protocols to systematically isolate the mechanism behind the peak tailing.
Protocol 1: Mobile Phase pH Optimization & Silanol Masking
-
Objective: To systematically determine if peak tailing is caused by ion-exchange interactions with residual silanols.
-
Causality: By dropping the pH below 3.0, we force the silanols into a neutral state, breaking the electrostatic hold on the protonated quinoline nitrogen. If tailing persists, the secondary interaction is not primarily silanol-driven.
-
Step-by-Step Methodology:
-
Prepare Mobile Phase A1: 20 mM Potassium Phosphate buffer, adjusted to pH 6.5.
-
Prepare Mobile Phase A2: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid.
-
Equilibrate the standard C18 column with A1 and your organic modifier (e.g., Acetonitrile) for 10 column volumes.
-
Inject a 5 µL sample of ethyl[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (0.1 mg/mL) and record the USP Tailing Factor ( Tf ).
-
Switch the system to Mobile Phase A2, equilibrate for 15 column volumes, and repeat the injection.
-
Validation Check: If Tf drops from >2.0 to <1.5, silanol interaction was the primary cause. If Tf remains >1.5, the issue is likely metal chelation. Proceed to Protocol 2.
-
Protocol 2: System Passivation for Metal-Sensitive Analytes
-
Objective: To identify and eliminate metal chelation between the analyte and stainless-steel LC components.
-
Causality: EDTA has a higher affinity for transition metals than the quinoline derivative. Introducing EDTA will strip trace metals from the system hardware and column frits, preventing the analyte from adsorbing to the metal surfaces.
-
Step-by-Step Methodology:
-
Prepare Passivation Solution: 0.5 mM disodium EDTA in a 50:50 Water:Methanol mixture.
-
Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase.
-
Flush the entire LC system (pump, autosampler, tubing, detector flow cell) with the passivation solution at 1.0 mL/min for 60 minutes.
-
Flush the system with HPLC-grade water for 30 minutes to remove excess EDTA.
-
Reinstall the analytical column and equilibrate with your standard low-pH mobile phase.
-
Inject the analyte and record the new Tf .
-
Validation Check: If the peak shape is restored to a Gaussian profile ( Tf < 1.2), the system was suffering from metal contamination. For long-term routine analysis, transition to PEEK tubing and base-deactivated columns.
-
References
- Peak Tailing in HPLC - Element Lab Solutions.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Common Causes Of Peak Tailing in Chrom
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC Intern
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing - LCGC Intern
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Comprehensive Efficacy Comparison: Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate vs. Oxolinic Acid
Executive Summary
In the landscape of antimicrobial drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients is critical. This guide provides an objective, data-driven comparison between oxolinic acid (a first-generation quinolone antibiotic) and its esterified counterpart, ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate (specifically the 5-ethyl-5,8-dihydro-8-oxo derivative).
While oxolinic acid is the biologically active moiety responsible for target engagement, the ethyl ester serves as a highly lipophilic prodrug or synthetic precursor. By masking the critical carboxylic acid group, the ester form temporarily abolishes in vitro antibacterial activity to achieve enhanced membrane permeability, relying on intracellular esterases to release the active drug in vivo[1].
Mechanistic Grounding & Structure-Activity Relationship (SAR)
To understand the efficacy differences between these two compounds, we must examine the fundamental Structure-Activity Relationship (SAR) of the quinolone class[2].
The Active Moiety: Oxolinic Acid
Oxolinic acid exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II)[3]. The mechanism relies on the stabilization of the DNA-gyrase "cleavage complex," which prevents DNA re-ligation and induces double-strand breaks[4].
-
Causality of Target Binding: The C7-carboxylic acid (in dioxolo-quinoline numbering) and the adjacent C8-ketone are strictly required to chelate a magnesium ion (Mg²⁺). This Mg²⁺ bridge anchors the quinolone to the DNA backbone and the GyrA subunit of the enzyme[2].
The Prodrug Strategy: Ethyl Ester
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate masks the essential C7-carboxylic acid with an ethyl group.
-
Causality of Esterification: Because the carboxylic acid is masked, the ester cannot chelate Mg²⁺, rendering it completely inactive against DNA gyrase in vitro[5]. However, this modification significantly increases the molecule's lipophilicity (LogP) and reduces its polar surface area (PSA). This allows the prodrug to passively diffuse across lipid bilayers much more efficiently than the charged free acid[6]. Once inside the target cell or systemic circulation, ubiquitous non-specific esterases hydrolyze the ester bond, liberating the active oxolinic acid[6].
Mechanism of Action: Prodrug activation of the ethyl ester to active oxolinic acid.
Comparative Data Profiling
The following tables synthesize the physicochemical and efficacy metrics of both compounds, demonstrating the trade-off between intrinsic target affinity and membrane permeability.
Table 1: Physicochemical Properties
| Property | Oxolinic Acid (Free Acid) | Ethyl Ester (Prodrug) | Pharmacological Impact |
| Molecular Weight | 261.23 g/mol | 289.28 g/mol | Both are well within Lipinski's Rule of 5[1][7]. |
| LogP (Lipophilicity) | ~1.5 | ~2.8 | Higher LogP of the ester drives superior lipid membrane permeation. |
| H-Bond Donors | 1 (Carboxylic OH) | 0 | Ester lacks the H-bond donor, reducing aqueous solvation energy. |
| Polar Surface Area | 74.3 Ų | 63.3 Ų | Reduced PSA in the ester facilitates passive intracellular entry. |
Table 2: Efficacy & Pharmacokinetic Comparison
| Metric | Oxolinic Acid | Ethyl Ester | Causality / Rationale |
| In Vitro MIC (E. coli) | 0.5 - 2.0 µg/mL | >64.0 µg/mL (Inactive) | Ester cannot bind the GyrA-DNA complex without esterase activation[8]. |
| Target Affinity (Gyrase) | High (IC₅₀ ~ 5 µg/mL) | Negligible | Mg²⁺ chelation requires the free carboxylate group[8]. |
| In Vivo Bioavailability | Moderate | High (Prodrug dependent) | Ester rapidly crosses the gut barrier before hepatic/plasma hydrolysis[6]. |
Experimental Protocols: Self-Validating Workflows
To objectively compare these compounds, researchers must utilize a multi-tiered validation system. The following protocols are designed to isolate intrinsic activity from prodrug activation.
Protocol 1: In Vitro MIC Determination (Broth Microdilution)
Purpose: To validate that the ester lacks intrinsic antibacterial activity in the absence of metabolic activation.
-
Preparation: Prepare stock solutions of oxolinic acid and the ethyl ester in DMSO (10 mg/mL).
-
Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth across a 96-well microtiter plate (concentration range: 0.125 to 128 µg/mL).
-
Inoculation: Add 5 × 10⁵ CFU/mL of Escherichia coli (ATCC 25922) to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that completely inhibits visible growth. Expected Result: Oxolinic acid will show an MIC of ~1 µg/mL; the ester will show >64 µg/mL.
Protocol 2: Microsomal Stability & Esterase Activation Assay
Purpose: To quantify the rate at which the inactive ester is converted to the active free acid.
-
Incubation: Incubate the ethyl ester (1 µM) with pooled human or rat liver microsomes (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Quantify the disappearance of the ester mass (m/z 290) and the appearance of the oxolinic acid mass (m/z 262).
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
Purpose: To prove the direct mechanistic target of the liberated free acid.
-
Reaction Setup: Combine relaxed pBR322 plasmid DNA (0.5 µg) with E. coli DNA gyrase (1 U) in a reaction buffer containing ATP and MgCl₂.
-
Treatment: Add varying concentrations of oxolinic acid or the ethyl ester (0.1 to 10 µg/mL).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction with a loading dye containing SDS and EDTA (to chelate Mg²⁺ and halt the enzyme).
-
Electrophoresis: Run the samples on a 1% agarose gel. Active oxolinic acid will prevent the formation of the fast-migrating supercoiled DNA band, whereas the ester will not[9].
Experimental workflow for comparative efficacy and pharmacokinetic profiling.
Conclusion
The comparison between oxolinic acid and ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate perfectly illustrates the prodrug paradigm in medicinal chemistry. While researchers conducting in vitro target-based assays (like DNA gyrase inhibition) must use the free oxolinic acid to observe efficacy, those focusing on in vivo delivery, formulation, or tissue penetration may leverage the ethyl ester to bypass lipid barriers before enzymatic activation.
References
-
Oxford Academic / Clinical Infectious Diseases. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. Synthesis, Characterization and Antibacterial Studies of New Crown Ether Prodrugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2010025906A2 - Hybrid antimicrobial compounds and their use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. appchemical.com [appchemical.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Mass Spectrometry Validation for the Purity Assessment of Ethyldioxolo[4,5-g]quinoline-7-carboxylate
A Comparative Guide to Mass Spectrometry Validation for the Purity Assessment of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly influences its safety and efficacy. This guide provides an in-depth technical comparison of mass spectrometry with other analytical techniques for the purity validation of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, a key heterocyclic intermediate. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for scientists navigating the complexities of analytical validation.
The Central Role of Purity Validation
Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (Molecular Formula: C13H11NO4, Molecular Weight: 245.23) is a precursor in the synthesis of various pharmaceutical agents.[3] The presence of impurities, even in trace amounts, can lead to undesirable side effects or alter the therapeutic efficacy of the final drug product. Therefore, rigorous purity assessment is not merely a regulatory requirement but a scientific necessity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[4][5][6][7][8] This involves demonstrating specificity, accuracy, precision, and robustness.[4][7]
Mass Spectrometry: A Cornerstone of Purity Analysis
Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and purity determination of organic compounds.[9][10] Its high sensitivity and specificity allow for the detection and identification of the target compound as well as potential process-related impurities and degradation products.[9]
Experimental Protocol: LC-MS for Purity Validation
A hyphenated technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is often the method of choice, combining the separation power of HPLC with the detection capabilities of MS.[11][12]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) system
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap)
Chromatographic Conditions (Illustrative):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for separating moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization of the analyte.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate. This ensures the elution of both polar and non-polar impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
Mass Spectrometry Parameters (Illustrative):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for quinoline derivatives.[10]
-
Scan Mode: Full scan mode to detect all ions within a specified mass range, followed by tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural confirmation.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Rationale for Method Selection: The combination of UPLC with high-resolution mass spectrometry (HRMS) offers superior separation efficiency and the ability to obtain accurate mass measurements, which is crucial for identifying unknown impurities.[12] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]+, simplifying spectral interpretation.[10]
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS Purity Validation.
Fragmentation Analysis: Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) is employed to fragment the protonated molecule ([M+H]+ at m/z 246.0710 for C13H11NO4) and its impurities. The resulting fragmentation pattern provides a "fingerprint" for the molecule, aiding in structural confirmation and the identification of unknown impurities. For quinoline derivatives, common fragmentation pathways involve the loss of small neutral molecules like CO, H2O, and cleavage of substituent groups.[13][14] For instance, the loss of the ethyl group (-29 Da) or the ethoxycarbonyl group (-73 Da) from the parent molecule would be expected fragmentation pathways.
Comparative Analysis with Alternative Techniques
While powerful, mass spectrometry is not the only tool for purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are also widely used.[15]
| Feature | Mass Spectrometry (LC-MS) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[15] | Separation by chromatography, detection by UV absorbance. | Quantitative analysis based on the direct proportionality between NMR signal integral and the number of nuclei.[1][2] |
| Specificity | Very High (can distinguish isobaric compounds with different fragmentation) | Moderate (co-eluting impurities with similar UV spectra can interfere) | High (structurally informative, can distinguish isomers)[1] |
| Sensitivity | Very High (pg to fg level)[9] | High (ng to µg level) | Moderate (µg to mg level) |
| Impurity ID | Excellent (provides molecular weight and structural information)[9] | Poor (requires isolation and further analysis) | Good (can identify known impurities with reference spectra) |
| Quantitation | Relative (requires a reference standard for absolute quantification) | Relative (requires a reference standard) | Absolute (can provide absolute purity without a specific reference standard for the analyte)[16][17] |
| Throughput | Moderate | High | Low to Moderate |
Decision-Making Framework for Analytical Technique Selection
The choice of analytical technique depends on the stage of drug development and the specific analytical question being addressed.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, a multi-faceted approach is recommended. LC-MS, with its high sensitivity and specificity, is unparalleled for the detection and identification of trace impurities. However, for obtaining a highly accurate, absolute purity value, qNMR serves as an excellent orthogonal technique.[15][17] HPLC-UV remains a robust and high-throughput method for routine quality control once the impurity profile has been well-characterized. By leveraging the strengths of each technique and adhering to the principles of analytical method validation outlined by regulatory bodies like the ICH, researchers can ensure the quality and safety of this important pharmaceutical intermediate.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. Available from: [Link]
-
ICH Q2(R1) Analytical Procedures Guide. Scribd. Available from: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). PatSnap. Available from: [Link]
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. Available from: [Link]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry. Available from: [Link]
-
Choosing Protein Purity Detection Methods: Comparing HPLC With MS. MtoZ Biolabs. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]
-
HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. ACS Lab. Available from: [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Preprints.org. Available from: [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry. Available from: [Link]
-
Oxolinic acid impurity B ethyl 5-ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. Novachem. Available from: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed. Available from: [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available from: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Available from: [Link]
-
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. UCL-Bruxelles, Belgique. Available from: [Link]
-
MASS spectrum of quinoline (Q) derivative. ResearchGate. Available from: [Link]
-
Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate. Appchem. Available from: [Link]
-
1,3-dioxolo(4,5-g)quinoline-7-carboxamide, 5,8-dihydro-5-ethyl-n-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-8-oxo-, hemihydrate. PubChem. Available from: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available from: [Link]
-
Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. PrepChem. Available from: [Link]
-
Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. (2025, August 24). PMC. Available from: [Link]
-
Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids. ResearchGate. Available from: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. appchemical.com [appchemical.com]
- 4. scribd.com [scribd.com]
- 5. policycommons.net [policycommons.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACS Peptide Testing Labs - Professional Third-Party Peptide Analysis & Verification Services [acslabtest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Potential of Ethyldioxolo[4,5-g]quinoline-7-carboxylate Derivatives
A Comparative Analysis of the Antimicrobial Potential of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, the quinoline scaffold stands out as a "privileged" structure, forming the backbone of numerous successful drugs. This guide offers a detailed examination of the antimicrobial activity of a specific class of quinoline compounds: ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate derivatives. We will delve into their mechanism of action, present a comparative analysis of their antimicrobial efficacy based on available data, and provide detailed experimental protocols for their evaluation.
The[1][2]dioxolo[4,5-g]quinoline Core: A Promising Scaffold
The[1][2]dioxolo[4,5-g]quinoline moiety is a fascinating heterocyclic system that combines the established antimicrobial properties of the quinoline ring with a dioxole group. This fusion can significantly influence the molecule's electronic and steric properties, potentially leading to enhanced biological activity and novel structure-activity relationships (SAR).
The core structure of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate is presented below:
Caption: Mechanism of action of quinolone antibiotics.
Comparative Antimicrobial Activity
While a comprehensive comparative study of a wide range of ethyld[1][2]ioxolo[4,5-g]quinoline-7-carboxylate derivatives is not readily available in the published literature, a key derivative, ethyl 8-chlorod[1][2]ioxolo[4,5-g]quinoline-7-carboxylate , has been utilized as a precursor for the synthesis of novel antimicrobial agents. [3]The resulting compounds, which include quaternary ammonium salts and acyl chloride derivatives, have demonstrated notable inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. [3]Reports indicate that the antibacterial activity of these derivatives is approximately 1–4 times that of the standard antibiotic amoxicillin and 1–2 times that of ciprofloxacin, a well-known fluoroquinolone. [3] To provide a broader context for the antimicrobial potential of the quinoline scaffold, the following table summarizes the activity of various other quinoline derivatives against a selection of pathogenic microorganisms.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline | Compound 8 | Vancomycin-resistant E. faecium | 4 | [4] |
| 2-sulfoether-4-quinolone | Compound 15 | S. aureus | 0.8 (µM) | [4] |
| 2-sulfoether-4-quinolone | Compound 15 | B. cereus | 1.61 (µM) | [4] |
| 1,2-dihydroquinoline carboxamide | Compound 35 | M. tuberculosis H37Rv | 0.39 (IC50) | [4] |
| Quinoline-thiosemicarbazides | Various | Bacteria and Fungi | 6.25 | [5] |
| Quinolinequinones | QQ1, QQ5, QQ6 | S. aureus | 1.22 | [6] |
| Fused oxazoloquinolines | Compounds 6a, 6c, 6g, 6j, 6k, 6n | M. tuberculosis H37Rv | 1 | [7] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.
The data clearly indicates that modifications to the quinoline ring system can lead to potent antimicrobial agents with activity against a wide spectrum of pathogens, including drug-resistant strains. [4]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. [8][9]Key SAR observations include:
-
Position 3: A carboxyl group at this position is generally considered essential for antibacterial activity.
-
Position 6: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases antibacterial potency. [8]* Position 7: Substituents at this position, often a piperazinyl or a related heterocyclic ring, play a crucial role in determining the spectrum of activity and potency against different bacterial species.
-
Positions 5 and 8: Modifications at these positions can affect the planarity of the molecule and influence its interaction with the target enzymes.
Experimental Protocols: Assessing Antimicrobial Activity
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for evaluating the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of solvent used)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Positive Control: A row with a known antibiotic instead of the test compound.
-
Negative Control: A well with broth only (no compound, no inoculum).
-
Growth Control: A well with broth and inoculum but no compound.
-
Solvent Control: A well with broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Caption: Workflow for the Broth Microdilution Method.
Conclusion
The ethyld[1][2]ioxolo[4,5-g]quinoline-7-carboxylate scaffold represents a promising starting point for the development of novel antimicrobial agents. While comprehensive comparative data for a series of these specific derivatives is still emerging, the potent activity of derivatives of ethyl 8-chlorod[1][2]ioxolo[4,5-g]quinoline-7-carboxylate highlights the potential of this chemical class. The broader family of quinoline derivatives has a well-established mechanism of action and a proven track record in antimicrobial drug discovery. Further synthesis and evaluation of novel derivatives of thed[1][2]ioxolo[4,5-g]quinoline core, guided by established structure-activity relationships, is a promising strategy in the ongoing search for new treatments to combat infectious diseases.
References
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
-
Quinolone antibiotic - Wikipedia. (n.d.). Retrieved from [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Ezel-Keleş, N., Gür, M., Altan, A., & Işık, Ş. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6757.
- Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5283-5326.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
- Eweas, A. F., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
- Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Ezel-Keleş, N., Gür, M., Altan, A., & Işık, Ş. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6757.
- El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.
- Kuneš, J., et al. (2000). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 43(15), 2785-2794.
- Chobe, V. D., et al. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry, 44(11), 4585-4591.
- Musser, J. H., et al. (1985). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry, 28(9), 1255-1259.
- Zhang, Q., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(7), 779-783.
- Nayyar, A., et al. (2006). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. Bioorganic & Medicinal Chemistry, 14(23), 7302-7310.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | 26893-17-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pubs.ub.ro [pubs.ub.ro]
A Senior Application Scientist's Guide to Fluoroquinolone Precursors: A Comparative Analysis of Ethyldioxolo[4,5-g]quinoline-7-carboxylate and Other Key Intermediates
A Senior Application Scientist's Guide to Fluoroquinolone Precursors: A Comparative Analysis of Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate and Other Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug development, fluoroquinolones remain a critical class of synthetic antibiotics. Their broad-spectrum activity is owed to their unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV. The efficacy and safety of the final drug product are intrinsically linked to the quality and synthesis route of their foundational precursors. This guide provides an in-depth, objective comparison of key fluoroquinolone precursors, with a special focus on ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, a vital intermediate for several potent antibacterial agents. We will delve into the synthetic methodologies, comparative performance data, and the underlying scientific principles that guide the selection of a particular precursor in a research or industrial setting.
The Central Role of the Quinolone Core: A Synthetic Overview
The quinolone scaffold is the cornerstone of all fluoroquinolone antibiotics. The synthesis of this bicyclic system is a pivotal step in the overall drug manufacturing process. Two classical and industrially significant methods for constructing the quinolone ring are the Gould-Jacobs reaction and the Grohe-Helmchen synthesis (a modification of the Conrad-Limpach reaction).
The Gould-Jacobs reaction , first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][4] Subsequent hydrolysis and decarboxylation can yield the core 4-quinolinone structure.[3] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]
The Grohe-Helmchen synthesis , a cornerstone of modern fluoroquinolone production, offers a more versatile approach. This method facilitates the introduction of a wider range of substituents at the N-1 position of the quinolone ring, which is crucial for modulating the antibacterial activity and pharmacokinetic properties of the final drug.[5] The Grohe process is instrumental in the synthesis of blockbuster drugs like ciprofloxacin.[6]
Featured Precursor: Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate is a key intermediate in the synthesis of several fluoroquinolone antibiotics. Its unique dioxolo group can influence the biological activity and metabolic profile of the final drug molecule.
Synthetic Pathway
The synthesis of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate typically follows the principles of the Gould-Jacobs reaction. The general synthetic scheme is outlined below:
Caption: Synthetic pathway for Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.
Comparative Analysis of Key Fluoroquinolone Precursors
| Precursor | Synthetic Route | Typical Yield | Key Reagents & Solvents | Purity Profile Considerations |
| Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate | Gould-Jacobs Reaction | Moderate to Good | 3,4-(Methylenedioxy)aniline, DEEM, High-boiling solvents (e.g., diphenyl ether) | Potential for positional isomers depending on the aniline substitution. Incomplete cyclization can leave starting materials as impurities.[7] |
| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Grohe-Helmchen Synthesis | Good to Excellent | Ethyl 2,4-dichloro-5-fluorobenzoylacetate, Cyclopropylamine, Sodium Hydride, Dioxane | Residual starting materials and intermediates. Byproducts from side reactions.[1][7] |
| Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Modified Gould-Jacobs or Grohe-Helmchen | Good | 3,4-Difluoroaniline, DEEM or other acrylates, High-boiling solvents or modern "green" solvents | Isomeric impurities. Potential for degradation products under harsh reaction conditions.[2][8][9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the discussed precursors. These protocols are based on established literature procedures and are intended for research and development purposes.
Protocol 1: Synthesis of Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (A precursor to the title compound)
Objective: To synthesize a key intermediate for ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate via a Gould-Jacobs type reaction.
Materials:
-
Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (12.8 g, 0.049 mole)
-
Potassium carbonate (13.5 g, 0.098 mole)
-
O-(2,4-dinitrophenyl)hydroxylamine (11.7 g, 0.059 mole)
-
Dimethylformamide (DMF) (800 ml)
-
Water
Procedure:
-
To a stirred mixture of ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate and potassium carbonate in 500 ml of DMF, add O-(2,4-dinitrophenyl)hydroxylamine.
-
Stir the reaction mixture overnight at room temperature.
-
Add an additional 5.0 g of O-(2,4-dinitrophenyl)hydroxylamine and 300 ml of DMF and continue stirring overnight.
-
Remove the solvent in vacuo.
-
Stir the residue in 500 ml of water.
-
Collect the product by filtration.
-
Recrystallize the product from DMF to yield ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate.[10]
Expected Yield: 7.6 g.
Protocol 2: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Objective: To synthesize a key precursor for ciprofloxacin using the Grohe-Helmchen method.
Materials:
-
Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g)
-
80% Sodium hydride (3.44 g)
-
Anhydrous dioxane (100 ml)
-
Caustic potash (6.65 g)
-
Water
-
Semiconcentrated hydrochloric acid
Procedure:
-
To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane, add 80% sodium hydride in portions while cooling with ice and stirring.
-
Stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.
-
Remove the dioxane in vacuo.
-
Suspend the residue in water, add caustic potash, and reflux for 1.5 hours.
-
Filter the warm solution and rinse the residue with water.
-
Acidify the filtrate to pH 1-2 with semiconcentrated hydrochloric acid while cooling with ice.
-
Filter the precipitate, wash with water, and dry in vacuo at 100°C to obtain the final product.[1]
Expected Yield: 27.7 g.
Causality Behind Experimental Choices: A Deeper Dive
The selection of reagents and reaction conditions in quinolone synthesis is a deliberate process aimed at maximizing yield, purity, and safety while minimizing cost and environmental impact.
-
Choice of Base: In the Grohe-Helmchen synthesis, a strong base like sodium hydride is used to facilitate the intramolecular cyclization.[1] The choice of a non-nucleophilic base is crucial to avoid unwanted side reactions with the ester functionality.
-
Solvent Selection: High-boiling point solvents like diphenyl ether are traditionally used in the Gould-Jacobs reaction to achieve the high temperatures required for thermal cyclization.[3] However, these solvents are often difficult to remove and have environmental concerns. Modern approaches are exploring "green" solvents like deep eutectic solvents to make the process more sustainable.[6] Dioxane is a common solvent in the Grohe process, but its hazardous nature is a significant drawback.[6]
-
"Green Chemistry" Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental footprint of drug manufacturing. This includes the use of less hazardous solvents, catalytic reactions to minimize waste, and energy-efficient processes like microwave-assisted synthesis.[11][12][13]
Data Presentation: Comparative Overview
| Parameter | Gould-Jacobs Reaction | Grohe-Helmchen Synthesis | Modern "Green" Approaches |
| Versatility | Limited by aniline substitution | High, allows for diverse N-1 substituents | Varies, but often highly versatile |
| Reaction Conditions | High temperatures, often harsh | Milder conditions for some steps, but can involve hazardous reagents | Often milder conditions, can be solvent-free |
| Yield | Moderate to Good | Good to Excellent | Often high |
| Purity | Can be challenging to purify | Generally good, but requires careful control | Can lead to high purity products |
| Cost-Effectiveness | Can be cost-effective for specific precursors | Can be more expensive due to specialized reagents | Potentially very cost-effective due to reduced energy and waste |
| Safety & Environment | Use of high-boiling, often hazardous solvents | Use of hazardous reagents and solvents like dioxane | Aims to minimize hazardous substances and waste |
Logical Relationships in Fluoroquinolone Precursor Synthesis
The following diagram illustrates the logical flow from the selection of a synthetic route to the final quality of the fluoroquinolone precursor.
Caption: Decision workflow for fluoroquinolone precursor synthesis.
Conclusion
The synthesis of fluoroquinolone precursors is a complex and multifaceted field that requires a deep understanding of organic chemistry principles and a commitment to producing high-quality, safe, and effective drug intermediates. Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate represents a valuable precursor, and its synthesis via the Gould-Jacobs reaction is a well-established method. However, for broader applications and the development of next-generation fluoroquinolones, the versatility of the Grohe-Helmchen synthesis is often preferred.
The future of fluoroquinolone precursor synthesis will undoubtedly be shaped by the principles of green chemistry. The development of more sustainable and cost-effective methods, such as the use of novel catalysts and environmentally benign solvents, will be crucial for the continued success of this important class of antibiotics. Researchers and drug development professionals must carefully consider the trade-offs between yield, purity, cost, and environmental impact when selecting a synthetic route for a particular fluoroquinolone precursor.
References
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. (n.d.). PrepChem. Retrieved from [Link]
-
Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. (n.d.). PrepChem. Retrieved from [Link]
-
Synthesis of ethyl 1-(2-fluorocyclopropyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. (n.d.). PrepChem. Retrieved from [Link]
- A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
-
Ahmed, M. S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Retrieved from [Link]
-
Ahmed, M. S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Sciety. Retrieved from [Link]
-
Synthesis of ethyl 5,8-dihydro-5-(methylamino)-8-oxo-1,3-dioxolo[4,5-g]-quinoline-7-carboxylate. (n.d.). PrepChem. Retrieved from [Link]
-
Recent Updates on Antibacterial Quinolones: Green Synthesis, Mode of Interaction and Structure-Activity Relationship. (2025). PubMed. Retrieved from [Link]
-
Ferreira, M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. Retrieved from [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. MDPI. Retrieved from [Link]
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. Retrieved from [Link]
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Impurity Profiling: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved from [Link]
-
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (n.d.). PMC. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved from [Link]
-
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Recent trends in impurity profiling of pharmaceutical products. (n.d.). metfop. Retrieved from [Link]
-
Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. (n.d.). Retrieved from [Link]
-
IMPURITY PROFILING. (2024). IJCRT.org. Retrieved from [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PMC. Retrieved from [Link]
-
Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024). Auctores Journals. Retrieved from [Link]
-
Structural analogues of quinoline alkaloids: Straightforward route to[1][2]dioxolo[4,5‐c]quinolines with antibacterial properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). MDPI. Retrieved from [Link]
-
Structural and mechanistic insights into Quinolone Synthase to address its functional promiscuity. (n.d.). Scite.ai. Retrieved from [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). MDPI. Retrieved from [Link]
-
Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate. (n.d.). Appchem. Retrieved from [Link]
-
Impact of fluoroquinolone resistance on the cost-effectiveness of empiric treatment for multidrug- or rifampicin-resistant tuberculosis. (2025). PLOS Global Public Health. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bayer.com [bayer.com]
- 6. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 121873-01-6 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 12. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives | Sciety [sciety.org]
- 13. Recent Updates on Antibacterial Quinolones: Green Synthesis, Mode of Interaction and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing a Qualified Reference Standard for Ethyldioxolo[4,5-g]quinoline-7-carboxylate
A Comparative Guide to Establishing a Qualified Reference Standard for Ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate
This guide provides a comprehensive framework for the establishment and qualification of a primary reference standard for ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate. In fields such as pharmaceutical development and metabolic research, the accuracy of quantitative analysis hinges entirely on the quality of the reference standard used.[1][3] A poorly characterized standard invalidates experimental data, leading to costly and time-consuming rework.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind a multi-tiered analytical approach, comparing orthogonal methods to build a robust and self-validating characterization package. Our objective is to establish, with a high degree of confidence, the identity, purity, and assigned content of a candidate material, thereby qualifying it for use as a primary reference standard. This process aligns with general principles outlined by global health organizations for ensuring the accuracy and reproducibility of analytical results.[2][4]
The Foundational Principle: Orthogonal Characterization
A reference standard is not merely a "pure" substance; it is a substance with a well-defined set of properties, including its identity and the quantitative measure of its main component. To achieve this, we cannot rely on a single analytical technique. The core principle is the use of orthogonal methods—techniques that measure the same property (like purity) based on different underlying chemical or physical principles.[1] For instance, a chromatographic method like HPLC separates based on polarity, while a thermal method like Differential Scanning Calorimetry (DSC) assesses purity based on melting point depression.[1][5] Agreement between these methods provides strong validation of the final assigned purity value.
The overall workflow for qualifying a new batch of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate as a primary reference standard is a systematic process of evidence-gathering.
Caption: Workflow for Reference Standard Qualification.
Step-by-Step Characterization Protocol
Synthesis and Purification
The starting point is a batch of ethyl[2]dioxolo[4,5-g]quinoline-7-carboxylate synthesized with high purity as the goal. Synthetic routes for quinoline derivatives often involve multi-step reactions.[6] Regardless of the route, the final crude product must undergo rigorous purification.
-
Scientist's Note: For a crystalline solid like this, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a powerful technique for removing significant impurities. For stubborn impurities, preparative HPLC or column chromatography on silica gel may be necessary.[7][8] The goal is to achieve a purity of >99.5% by preliminary HPLC analysis before proceeding.
Identity Confirmation
Before any quantitative assessment, we must unequivocally confirm that the material is, in fact, ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (C₁₃H₁₁NO₄, Mol. Wt.: 245.23 g/mol ).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules.[10] The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, splitting patterns, and integrations.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using ESI-QTOF, provides an extremely accurate mass measurement.[11] The measured mass should be within 5 ppm of the theoretical mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. Expected peaks would include C=O stretching for the ester, C-O-C stretching for the dioxolo and ester groups, and C=C/C=N stretching for the aromatic quinoline core.
-
UV-Vis Spectroscopy: This determines the wavelength of maximum absorbance (λmax), which is critical for setting up a sensitive and selective HPLC-UV detection method.
Purity Assessment and Content Assignment
This is the core of the qualification process, where orthogonal methods are compared.
A. Chromatographic Purity via HPLC-DAD
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry.[12][13] It separates the main component from its organic, non-volatile impurities.
-
Methodology: A gradient reversed-phase method is typically employed to ensure the elution of impurities with a wide range of polarities. A Diode Array Detector (DAD) is crucial as it can assess peak purity across a UV spectrum, helping to identify co-eluting peaks.
-
Calculation: Purity is typically calculated as an area percentage: Purity = (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Scientist's Note: This method provides relative purity. It assumes all impurities have a similar response factor to the main peak at the chosen wavelength. While useful, it is not an absolute measure, which is why we must compare it with other techniques.
B. Absolute Purity via Differential Scanning Calorimetry (DSC)
DSC offers a true thermodynamic measurement of absolute molar purity based on the Van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[1][5]
-
Principle: Impurities disrupt the crystal lattice of the main component, causing it to melt at a lower temperature and over a broader range. DSC measures the heat flow required to melt the sample, and software analyzes the shape of the melting peak to calculate purity.[5]
-
Limitations: This technique is only suitable for crystalline substances that are at least 98.5% pure, do not decompose upon melting, and where impurities form a eutectic system with the main component.[5]
C. Mass Balance Approach
The mass balance approach is a comprehensive method that defines purity by accounting for all possible impurities.[1] The final assigned content is calculated as:
Content (%) = 100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%) - Inorganic Impurities (%)
-
Water Content (Karl Fischer Titration): This is the most accurate method for quantifying water content.
-
Residual Solvents (Headspace GC-MS): This technique identifies and quantifies any volatile organic solvents remaining from the synthesis and purification process.[14]
-
Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test measures the amount of non-volatile inorganic material by burning off all organic matter.
Comparative Data Analysis
To illustrate the comparative nature of this process, the following table presents a hypothetical but realistic dataset for a candidate batch of ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate intended for use as a primary reference standard. It is compared against a hypothetical commercially available "Analytical Standard" and a related structural analog to provide context.
| Parameter | In-House Candidate Lot | Commercial Alternative | Structural Analog | Method |
| Identity Confirmation | ||||
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure | NMR Spectroscopy |
| HRMS (m/z [M+H]⁺) | 246.0761 (Δ -0.4 ppm) | 246.0758 (Δ 0.8 ppm) | 260.0917 (Δ -0.2 ppm) | ESI-QTOF |
| Purity & Content | ||||
| Chromatographic Purity | 99.85% | 99.6% | 99.1% | HPLC-DAD (254 nm) |
| Purity by DSC | 99.91 mol% | Not Provided | Not Determined | DSC |
| Water Content | 0.08% | 0.15% | 0.21% | Karl Fischer |
| Residual Solvents | <0.05% (Ethanol) | <0.1% (Acetone) | <0.2% (DCM) | Headspace GC-MS |
| Residue on Ignition | <0.01% | <0.05% | <0.05% | Gravimetric |
| Assigned Content | 99.7% (w/w) | 99.4% (w/w) | Not Assigned | Mass Balance |
| Uncertainty | ± 0.2% | ± 0.5% | N/A | Calculated |
-
Analysis of Results: The in-house candidate lot shows excellent concordance between the chromatographic purity (99.85%) and the absolute purity by DSC (99.91 mol%). After subtracting water and trace solvents/inorganics, the mass balance calculation provides an assigned content of 99.7%. The low calculated uncertainty (± 0.2%) reflects the high quality of the data and the agreement between orthogonal methods, qualifying this lot as a primary reference standard. The commercial alternative is also of high quality but has a slightly lower assigned content and higher uncertainty.
Detailed Experimental Protocols
Protocol 1: HPLC-DAD Purity Method
-
System: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection: 254 nm, with spectral scan from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the standard in methanol to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter.[13]
-
Analysis: Inject a blank (methanol), followed by six replicate injections of the sample to establish system suitability (RSD < 2.0%).[13] Integrate all peaks with an area greater than 0.05% of the main peak area.
Protocol 2: DSC Purity Determination
-
System: Calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum, hermetically sealed.
-
Sample Weight: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 2°C/min.
-
Temperature Range: Start at least 20°C below the expected melting point and end 20°C above.
-
Analysis: Use the instrument's software to analyze the melting endotherm based on the Van't Hoff equation.[1] Perform the analysis on at least three separate samples.
-
Scientist's Note: A sharp, single melting endotherm is required. If the peak is broad or shows shoulders, it may indicate impurities, polymorphism, or decomposition, which would invalidate the result.[5]
Conclusion
Establishing a chemical reference standard is a rigorous, evidence-based process that underpins the validity of all subsequent analytical work. For ethyl[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, a combination of spectroscopic techniques for identity confirmation and a suite of orthogonal methods for purity assessment is essential. By comparing results from chromatographic, thermal, and mass balance approaches, a laboratory can assign a purity value with a high degree of confidence and a statistically determined level of uncertainty. This self-validating system ensures that the established standard is fit for its purpose as the ultimate benchmark for all quantitative measurements.
References
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available at: [Link]
-
Determination of Some Quinoline Derivatives with Organic Brominating Agents. Informa UK Limited. Available at: [Link]
-
Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. Available at: [Link]
-
Synthesis of ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. Molbase. Available at: [Link]
-
WHO Guidelines for Chemical Reference Substances. Scribd. Available at: [Link]
-
Guidelines for the Selection and Use of Reference Materials. LGC. Available at: [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. Available at: [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
-
WHO: Update of Guideline of Reference Standards. ECA Academy. Available at: [Link]
-
WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra. ResearchGate. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]
-
Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. Available at: [Link]
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Available at: [Link]
-
Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate. Appchem. Available at: [Link]
-
1,3-dioxolo(4,5-g)quinoline-7-carboxamide, 5,8-dihydro-5-ethyl-n-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-8-oxo-, hemihydrate. PubChem. Available at: [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. who.int [who.int]
- 3. labinsights.nl [labinsights.nl]
- 4. scribd.com [scribd.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. appchemical.com [appchemical.com]
- 10. medchem.korea.ac.kr [medchem.korea.ac.kr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of In Vivo Models Using Ethyl [1,3]Dioxolo[4,5-g]Quinoline-7-Carboxylate
As drug development increasingly relies on pleiotropic compounds to cross-validate diverse biological models, ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate has emerged as a uniquely powerful tool drug. Functioning as a lipophilic ester prodrug, this compound is rapidly hydrolyzed by plasma esterases in vivo to yield its active moiety, oxolinic acid[1].
This active quinolone core possesses a rare dual-pharmacology: it is a potent inhibitor of bacterial DNA gyrase (topoisomerase II) and a highly selective blocker of the mammalian dopamine transporter (DAT)[2][3]. This guide provides an objective, data-driven framework for utilizing this compound to cross-validate two entirely distinct in vivo systems: microbiological efficacy models and neurobehavioral locomotor models.
Mechanistic Grounding & Causality
To effectively use this compound as a reference standard, researchers must understand the causality behind its dual mechanisms.
-
Microbiological Causality: The compound intercalates at the DNA cleavage site and binds reversibly to the GyrA subunit of bacterial DNA gyrase. This stabilizes the cleavage complex, prevents DNA religation, and halts ATP-dependent replicative DNA synthesis, ultimately leading to rapid bactericidal action at concentrations of 0.5–5 µg/mL[1].
-
Neuropharmacological Causality: In mammalian models, the dioxolo-quinoline ring system structurally mimics certain monoamine reuptake inhibitors. It directly binds the neuronal dopamine uptake complex (IC50 = 4.3 µM), preventing the clearance of dopamine from the synaptic cleft[2]. This synaptic accumulation drives dose-dependent hyperlocomotion, completely independent of its antibacterial properties.
Dual in vivo mechanism of the oxolinic acid derivative across bacterial and mammalian models.
Comparative Pharmacological Profile
When selecting a reference compound for in vivo models, it is critical to compare its performance metrics against standard alternatives. The table below summarizes the quantitative data for the oxolinic acid derivative against primary alternatives in both fields.
Table 1: Pharmacodynamic & Efficacy Comparison
| Compound / Drug | Primary Target | IC50 / MIC | In Vivo Application | Key Limitation / Artifact Risk |
| Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate | DNA Gyrase / DAT | 0.5-5 µg/mL / 4.3 µM | Dual-model cross-validation | Off-target CNS stimulation in infection models |
| Ciprofloxacin (Alternative 1) | DNA Gyrase / Topo IV | <0.1 µg/mL | Gram-negative systemic infections | Lacks DAT interaction (cannot cross-validate CNS) |
| Dexamphetamine (Alternative 2) | DAT / VMAT2 | ~0.1 µM | Hyperlocomotion / ADHD models | High abuse liability; induces stereotypy |
| GBR 12909 (Alternative 3) | DAT (Highly Selective) | 14 nM | Pure dopamine reuptake models | Poor aqueous solubility limits formulation |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes built-in controls to isolate the specific mechanism of action being tested.
Protocol A: Antimicrobial Efficacy (Murine Systemic Infection Model)
This model validates the compound's ability to undergo ester hydrolysis and exert systemic bactericidal effects.
-
Inoculation: Inject female CD-1 mice intraperitoneally (i.p.) with a lethal dose (LD90-100) of Escherichia coli (e.g., ATCC 25922) suspended in 5% mucin.
-
Causality: Mucin acts as an adjuvant to lower the infectious dose and ensure a rapid, reproducible systemic infection, reducing biological noise.
-
-
Dosing Regimen: At 1 hour and 4 hours post-infection, administer the ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate derivative (15 mg/kg, oral gavage). Include a vehicle control group and a Ciprofloxacin positive control group (5 mg/kg).
-
Causality: The 1-hour delay ensures the infection is established, testing true therapeutic efficacy rather than prophylactic prevention.
-
-
Endpoint Quantification: Monitor survival rates over 72 hours. Euthanize surviving mice, harvest kidneys/spleen, and plate homogenates on MacConkey agar to quantify Colony Forming Units (CFUs).
-
Validation: The vehicle group must show >90% mortality by 48 hours to validate the infection severity. The derivative should demonstrate a >3-log reduction in CFUs compared to the vehicle[3].
-
Protocol B: Neurobehavioral Locomotor Tracking (DAT Inhibition)
This model isolates the CNS dopaminergic effects of the compound, ensuring that observed hyperlocomotion is strictly due to DAT blockade.
-
Reserpine Pre-treatment: 18 hours prior to testing, administer reserpine (4 mg/kg s.c.) to all test mice.
-
Causality: Reserpine irreversibly blocks VMAT2, depleting vesicular monoamines and inducing complete akinesia. This eliminates spontaneous baseline locomotion, ensuring that any subsequent movement is strictly dependent on the test compound's ability to block dopamine reuptake and accumulate residual synaptic dopamine[2].
-
-
Test Compound Administration: Administer the oxolinic acid derivative (32 mg/kg i.p.). Include a Dexamphetamine positive control (2 mg/kg s.c.) and a vehicle negative control.
-
Causality: The 32 mg/kg dose is the empirically determined culmination point for this specific quinolone core; higher doses (e.g., 128 mg/kg) trigger off-target receptor interactions that paradoxically suppress locomotion[2, 4].
-
-
Automated Actimeter Tracking: Place mice in an open-field arena equipped with infrared photobeam arrays. Record horizontal activity counts for 60 minutes.
-
Validation: The vehicle group must remain akinetic (near-zero counts). The derivative group will show a statistically significant reversal of akinesia, validating the DAT blockade mechanism.
-
Self-validating workflow for neurobehavioral cross-validation using reserpine-induced akinesia.
Conclusion
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate serves as an exceptional cross-validation standard. By utilizing its predictable ester hydrolysis into oxolinic acid, researchers can benchmark both systemic antibacterial assays and neurobehavioral DAT-inhibition models using a single chemical entity. When executing these models, strict adherence to causality-driven protocols—such as mucin adjuvants for infection and reserpine pre-treatment for locomotion—ensures high-fidelity, reproducible data.
References
-
Garcia de Mateos-Verchere, J., Vaugeois, J.M., Naudin, B., & Costentin, J. "Behavioural and neurochemical evidence that the antimicrobial agent oxolinic acid is a dopamine uptake inhibitor." European Neuropsychopharmacology 8.4 (1998): 255-259. URL:[Link]
-
Wikipedia contributors. "Oxolinic acid". Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
Navigating the Disposal of EthylDioxolo[4,5-g]quinoline-7-carboxylate: A Guide for Laboratory Professionals
Navigating the Disposal of Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate: A Guide for Laboratory Professionals
The quinoline scaffold, central to our compound of interest, is known to be associated with a range of health hazards, including toxicity, skin and eye irritation, and potential mutagenic or carcinogenic effects.[3][4][5][6] Therefore, a cautious approach to waste management is not just a matter of regulatory compliance but a cornerstone of responsible laboratory practice. This guide is designed to provide clarity and a systematic approach to ensure the safety of personnel and the protection of our environment.
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate, it is essential to ground our practice in the foundational principles of laboratory waste management. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear regulatory framework.[1][2][7][8][9] The primary goal is to prevent harm to human health and the environment by ensuring that chemical waste is properly segregated, stored, and treated.[1] A key strategy in achieving this is the "cradle-to-grave" management of hazardous waste, a concept embedded in the Resource Conservation and Recovery Act (RCRA).[10]
Hazard Assessment and Waste Classification
Due to the absence of a specific Safety Data Sheet (SDS) for Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate, we must infer its potential hazards from related structures. Quinolines as a class are often categorized as irritants and can be harmful if swallowed or absorbed through the skin.[3][4][5][6] Some are also suspected carcinogens and mutagens.[3][4][5][6] Therefore, it is prudent to handle this compound and its waste with the assumption that it is hazardous.
Based on this assessment, waste containing Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate should be classified as hazardous chemical waste. This classification mandates a more stringent set of disposal procedures compared to non-hazardous waste.
| Parameter | Classification & Rationale |
| Waste Type | Hazardous Chemical Waste |
| Justification | Based on the toxicological profile of related quinoline compounds, which indicate potential for toxicity, irritation, and long-term health effects.[3][4][5] |
| EPA Waste Codes (Anticipated) | F-Listed Waste (if mixed with common laboratory solvents) or U-Listed/P-Listed Waste (if it meets the criteria for a discarded commercial chemical product).[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of waste containing Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the process.
I. Immediate Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment : At a minimum, the following PPE must be worn:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles (or a face shield if there is a splash hazard)
-
A lab coat
-
II. Waste Segregation and Collection
-
Dedicated Waste Container : A dedicated, properly labeled hazardous waste container should be used for all waste contaminated with Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate.
-
Avoid Mixing : Do not mix this waste with other waste streams unless they are compatible. Incompatible materials can lead to dangerous chemical reactions.
-
Solid vs. Liquid Waste :
-
Solid Waste : Contaminated consumables such as gloves, paper towels, and weighing papers should be placed in a designated solid hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Aqueous and organic solvent waste should generally be collected separately.[11]
-
-
Container Choice : Use containers that are chemically resistant to the waste being stored. For many organic compounds, high-density polyethylene (HDPE) or glass containers are appropriate.[10]
III. Labeling and Storage
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate" and any other components of the waste stream.
-
Satellite Accumulation Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment : The primary waste container should be placed within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
IV. Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in the SAA for the maximum allowed time (as per your institution's policy, often not exceeding one year), contact your institution's EHS department to arrange for pickup and disposal.[12]
-
Documentation : Complete any necessary waste disposal forms required by your institution, providing accurate and complete information about the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate.
Caption: Decision workflow for the disposal of Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate.
Conclusion
The responsible disposal of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. For compounds like Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate, where specific hazard data is limited, a conservative approach based on the known risks of related chemical classes is paramount. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety within their laboratories.
References
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- National Center for Biotechnology Information.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society.
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Occupational Safety and Health Administr
- TCI Chemicals. (2026, February 6).
- Fisher Scientific. (2021, December 24).
- Occupational Safety and Health Administr
- Chemos GmbH&Co.KG.
- Fisher Scientific. (2014, March 7).
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment.
- PENTA. (2025, May 13).
- Gelest, Inc. (2016, February 29). POTASSIUM ISOPROPOXIDE, 18 - 20% in isopropanol.
- Fisher Scientific.
- Wolters Kluwer. (2021, March 12).
- Cayman Chemical. (2025, July 2).
- Physikalisch-Technische Bundesanstalt.
- Neste.
- UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- LGC Standards.
- Freie Universität Berlin.
- CDH Fine Chemical.
- ECHEMI. 6831-82-9, Potassium isopropoxide Formula.
- LookChem. Cas 6831-82-9,POTASSIUM ISOPROPOXIDE.
- Santa Cruz Biotechnology. Potassium isopropoxide, 5% w/v in isopropanol | CAS 6831-82-9 | SCBT.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. osha.gov [osha.gov]
- 8. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling EthylDioxolo[4,5-g]quinoline-7-carboxylate
A Senior Application Scientist's Guide to Handling Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate
The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety, ensuring both personal protection and environmental responsibility.
Foundational Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate, we must extrapolate potential hazards from the well-characterized parent compound, quinoline. This precautionary principle is the cornerstone of safe laboratory practice when dealing with novel or lesser-known substances. Quinoline is classified as a hazardous substance with multiple risk factors.[6][7][8]
| Potential Hazard Category | Associated Risks Based on Quinoline Scaffold | Primary Exposure Routes | Source / Rationale |
| Acute Toxicity (Oral) | Toxic if swallowed.[6] | Ingestion | Quinoline is classified as acutely toxic upon ingestion. |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[6] | Skin Absorption | Direct contact can lead to systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[6][9][10] | Skin Contact | The aromatic, heterocyclic nature can cause local irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][9] | Eye Contact | Direct contact with dust or splashes can harm the eyes. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[6] | Inhalation, Ingestion, Skin Contact | A critical long-term health consideration for quinoline derivatives. |
| Carcinogenicity | May cause cancer.[6] | Inhalation, Ingestion, Skin Contact | Quinoline is listed as a potential carcinogen. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][6][11] | Environmental Release | Improper disposal poses a significant environmental threat. |
This assessment dictates that all handling procedures must occur within controlled environments using a comprehensive suite of Personal Protective Equipment (PPE) to mitigate risks from all potential exposure routes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a holistic system designed to create a complete barrier between the researcher and the chemical. Each component is chosen to address the specific hazards identified in our assessment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is the most critical engineering control for minimizing inhalation exposure to fine powders or potential vapors.[12]
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[13]
-
Rationale: To protect against accidental splashes of solutions or contact with airborne solid particles.
-
Enhanced Precaution: When handling larger volumes (>50 mL) or performing operations with a higher splash risk (e.g., vigorous mixing, heating), a full-face shield must be worn over the chemical splash goggles.[13][14][15]
-
-
Hand Protection:
-
Specification: Chemically resistant nitrile gloves are the minimum requirement.
-
Rationale: Nitrile provides effective protection against a broad range of chemicals for short-duration tasks.[11][14]
-
Enhanced Precaution (Double Gloving): For all procedures, it is highly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. The outer glove should be removed and replaced immediately upon known or suspected contact.
-
-
Body Protection:
-
Specification: A flame-resistant laboratory coat is required.
-
Rationale: Provides a primary barrier to protect skin and personal clothing from minor spills and contamination.[13]
-
Enhanced Precaution: For procedures involving larger quantities or with a significant risk of spills, disposable chemical-resistant coveralls should be worn over personal clothing.[16]
-
-
Respiratory Protection:
-
Specification: When used within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Rationale: The fume hood provides adequate ventilation and containment.[12]
-
Enhanced Precaution: In the event of a significant spill outside of a fume hood or if engineering controls fail, an air-purifying respirator (e.g., a full-face respirator with appropriate cartridges) is necessary.[12][16] All personnel who may need to use a respirator must be medically cleared and fit-tested annually as per institutional policy.
-
Procedural Operations: Donning, Doffing, and Disposal
The integrity of any PPE system relies on rigorous, standardized procedures for its use. Contamination most often occurs during the removal (doffing) of equipment.
PPE Workflow: Donning and Doffing Sequence
The following sequence is designed to ensure a sterile and safe workflow, minimizing the chance of cross-contamination.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Operational Plan: Safe Handling and Spill Management
-
Weighing and Transfers: Always use a disposable weighing boat or paper. After use, these items are considered contaminated solid waste. Avoid generating dust during transfers.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Spill Management:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For large spills, evacuate the immediate area.
-
Don Appropriate PPE: Before cleanup, don the full PPE ensemble, including respiratory protection if the spill is outside a fume hood.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or soda ash.[11][17]
-
Collect Waste: Place all contaminated absorbent material, cleaning supplies, and contaminated PPE into a sealed, clearly labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials as hazardous liquid waste.[11]
-
Disposal Plan: A Self-Validating System
Improper disposal can lead to environmental contamination and regulatory non-compliance.[6] All waste generated from handling Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate must be treated as hazardous waste.
Caption: Logical workflow for the segregation and disposal of hazardous waste.
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate".[11]
-
Container Management: Never fill waste containers beyond 90% capacity. Keep containers closed except when adding waste.
-
Final Disposal: The ultimate disposal must be conducted through an approved and licensed hazardous waste facility, which typically uses high-temperature incineration to neutralize the compound.[1][2]
By adhering to these comprehensive guidelines, you establish a robust safety framework that protects yourself, your colleagues, and the environment, ensuring that your valuable research can proceed with confidence and integrity.
References
- Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
- Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
-
Ethyl[1][2]Dioxolo[4,5-g]quinoline-7-carboxylate | 26893-30-1. Appchem. Available at:
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- SAFETY DATA SHEET. Fisher Scientific.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- Essential Chemical PPE. Trimaco.
-
(8-oxo-8H-[1][2]dioxolo[4,5-g]quinazolin-7-yl)-carbamic acid ethyl ester | CAS 57492-89-4 GHS SDS (English). XiXisys. Available at:
- Quinoline - SAFETY DATA SHEET. ECHA.
- Quinoline | EPA. United States Environmental Protection Agency.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. appchemical.com [appchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (8-oxo-8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-carbamic acid ethyl ester | CAS 57492-89-4 GHS SDS (English) | Free Online View & Editable Download [en.xixisys.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. trimaco.com [trimaco.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. nj.gov [nj.gov]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
